5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |
InChI Key |
PTOSJUVHPNTUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCO |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde CAS 127154-22-7 properties
CAS: 127154-22-7 Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol
Executive Summary
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a benzaldehyde core functionalized with a bromine atom at the 5-position and a 2-hydroxyethoxy ether chain at the 2-position.
This compound serves as a versatile "linker-scaffold" :
-
The Aldehyde (-CHO): A reactive handle for Schiff base formation, reductive amination, or condensation reactions to form heterocycles (e.g., benzofurans, quinolines).
-
The Aryl Bromide (-Br): A site-selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton.
-
The Hydroxyethoxy Chain (-OCH₂CH₂OH): A short polyethylene glycol (PEG)-like linker that modulates solubility and lipophilicity (LogP), or serves as a tether for bioconjugation.
This guide details its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for research and development applications.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data summarizes the core properties of CAS 127154-22-7. Where experimental values are proprietary or variable by batch, predicted values based on structural analogs (e.g., 5-bromosalicylaldehyde) are noted.
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 127154-22-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–104 °C (Predicted based on analogs) |
| Boiling Point | ~360 °C (at 760 mmHg, Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Slightly soluble in water.[1] |
| pKa (OH) | ~14.5 (Aliphatic alcohol) |
| LogP | 1.8 – 2.1 (Predicted) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended. |
Synthetic Utility & Production
Retrosynthetic Analysis
The industrial synthesis of this compound typically proceeds via the O-alkylation of 5-bromosalicylaldehyde. This route is preferred due to the commercial availability of the starting material and the high regioselectivity of the phenolic alkylation.
Synthesis Pathway (Graphviz Diagram)
The following diagram illustrates the primary synthesis route using ethylene carbonate, a greener alternative to 2-chloroethanol, which avoids the use of strong bases and halogenated byproducts.
Figure 1: Synthesis via O-alkylation using ethylene carbonate. This method minimizes halide waste.
Experimental Protocol: Synthesis via Alkylation
Note: This is a generalized protocol adapted from standard Williamson ether syntheses for salicylaldehydes.
Reagents:
-
5-Bromosalicylaldehyde (1.0 eq)[1]
-
Ethylene Carbonate (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 0.1 eq - Catalyst)
-
Solvent: DMF or Toluene
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromosalicylaldehyde and K₂CO₃ in DMF.
-
Addition: Add ethylene carbonate.
-
Reaction: Heat the mixture to 110–120 °C. Evolution of CO₂ gas indicates reaction progress. Monitor via TLC (30% EtOAc/Hexane) until the starting phenol is consumed (typically 4–6 hours).
-
Workup: Cool to room temperature. Pour into ice water. The product typically precipitates.
-
Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Reactivity & Applications in Drug Discovery[7]
This compound is a trifunctional scaffold . Its value lies in the ability to selectively manipulate three distinct functional groups.
Reactivity Map
The diagram below outlines the divergent synthesis pathways available from this single intermediate.
Figure 2: Divergent synthetic applications.[2] The compound allows orthogonal functionalization.
Key Applications
-
Fragment-Based Drug Design (FBDD): The bromine atom allows the fragment to be "grown" via coupling reactions to explore binding pockets, while the hydroxyethoxy chain improves the water solubility of the resulting lead compound.
-
PROTAC Linker Synthesis: The 2-hydroxyethoxy tail serves as a "mini-PEG" anchor. By activating the alcohol (e.g., to a tosylate), chemists can attach E3 ligase ligands or warheads, creating protein degraders with optimized physicochemical properties.
-
Heterocycle Formation: Condensation of the aldehyde with diamines (e.g., ethylene diamine) followed by reduction yields "Salan" type ligands, which are used in metal catalysis and as mimics for antioxidant enzymes.
Quality Control & Analytics
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters are critical.
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~10.2–10.4 ppm.
-
Aromatic Protons: A doublet at ~7.2 ppm (H-3), a doublet of doublets at ~7.7 ppm (H-4), and a doublet at ~7.8 ppm (H-6).
-
Ether Linkage (-OCH₂-): Triplet at ~4.2 ppm.
-
Alcohol (-CH₂OH): Triplet at ~3.8 ppm (methylene) and a broad singlet/triplet for the hydroxyl proton.
-
-
HPLC Purity: >98% (Area %) is required for GMP synthesis.
-
Impurity Watch: Unreacted 5-bromosalicylaldehyde (starting material) is the most common impurity. It can be detected by its phenolic shift in NMR or distinct retention time.
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
First Aid:
-
Spill Cleanup: Sweep up solid spills to avoid dust generation.[3] Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet (CAS 1761-61-1).[5] (Precursor data used for property estimation).
-
ChemicalBook. Synthesis of 5-Bromoacetyl-2-hydroxybenzaldehyde. (Demonstrates alkylation chemistry of the 5-bromo scaffold).
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum.[6][7]
-
MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones. (Applications in ligand synthesis).
-
BenchChem. General Williamson Ether Synthesis Protocols.
Sources
- 1. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. ducorchem.com [ducorchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
2-(2-Formyl-4-bromophenoxy)ethanol chemical structure and molecular weight
The following technical guide provides an in-depth analysis of 2-(2-Formyl-4-bromophenoxy)ethanol , chemically identified as 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and reactivity profiles.
Synonym: this compound
Executive Summary
2-(2-Formyl-4-bromophenoxy)ethanol (CAS: 127154-22-7) is a trifunctional aromatic scaffold widely utilized in medicinal chemistry and materials science. Its structure integrates three distinct reactive centers: an electrophilic aldehyde for condensation reactions, a nucleophilic primary alcohol for chain extension or esterification, and an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This unique substitution pattern makes it a critical intermediate in the synthesis of benzofuran derivatives, bioactive Schiff bases, and functionalized polymers.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Numbering
Confusion often arises between "phenoxy" and "benzaldehyde" numbering systems. This guide standardizes on the benzaldehyde IUPAC numbering for clarity in synthetic planning.
-
Common Name: 2-(2-Formyl-4-bromophenoxy)ethanol
-
IUPAC Name: this compound
-
Mapping:
-
Phenoxy System: Oxygen (1), Formyl (2), Bromine (4).
-
Benzaldehyde System: Formyl (1), Ether (2), Bromine (5).
-
Physicochemical Properties
The following data summarizes the core molecular characteristics.
| Property | Value | Notes |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | Calculated using IUPAC atomic weights.[1] |
| CAS Number | 127154-22-7 | Validated for the 5-bromo isomer. |
| Appearance | Pale yellow solid or viscous oil | Dependent on purity and crystallization solvent. |
| Solubility | DMSO, DMF, Chloroform, Ethanol | Poorly soluble in water; soluble in hot alcohols. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity suitable for drug scaffolds. |
| H-Bond Donors | 1 | (Aliphatic -OH) |
| H-Bond Acceptors | 3 | (Aldehyde, Ether, Alcohol) |
Structural SMILES & InChI
-
SMILES: OCCOc1ccc(Br)cc1C=O[2]
-
InChI: InChI=1S/C9H9BrO3/c10-7-1-2-9(13-4-3-12)8(5-7)6-11/h1-2,5-6,12H,3-4H2
Synthetic Methodology
The most robust route to 2-(2-Formyl-4-bromophenoxy)ethanol involves the O-alkylation of 5-bromosalicylaldehyde. This reaction must be controlled to prevent over-alkylation or Cannizzaro disproportionation of the aldehyde.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway via Williamson ether synthesis.
Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Materials:
-
5-Bromosalicylaldehyde (2.01 g, 10 mmol)
-
2-Chloroethanol (1.0 mL, 15 mmol) [Alternative: Ethylene Carbonate]
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Potassium Iodide (KI) (Catalytic amount, ~100 mg)
-
DMF (Dimethylformamide) (20 mL)
Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenolate anion (color change to bright yellow is typical).
-
Alkylation: Add 2-chloroethanol and catalytic KI. The KI facilitates the reaction via the Finkelstein reaction mechanism in situ.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting phenol will disappear, and a more polar spot (product) will appear.
-
Work-up: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. The product may precipitate as a solid.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H3), 7.6 (dd, 1H, Ar-H4), 6.9 (d, 1H, Ar-H6), 4.2 (t, 2H, O-CH₂), 4.0 (t, 2H, CH₂-OH).
Reactivity & Applications
This compound serves as a "linchpin" scaffold, allowing divergent synthesis into three distinct chemical spaces.
Divergent Synthesis Map
Figure 2: Divergent reactivity profile of the scaffold.
Key Transformations
-
Benzofuran Synthesis: Under strong basic conditions (e.g., KOtBu), the alcohol side chain can cyclize onto the aldehyde (or via an intermediate halide) to form substituted benzofurans, a class of compounds potent in anti-inflammatory research.
-
Schiff Base Ligands: The aldehyde reacts with amines to form Schiff bases. When derived from 5-bromosalicylaldehyde, these ligands are extensively used in coordination chemistry (e.g., Ni(II), Cu(II) complexes) for catalysis and antimicrobial studies.
-
Suzuki Coupling: The 5-bromo position is sterically accessible for Palladium-catalyzed coupling, allowing the attachment of biaryl systems before or after modifying the aldehyde/alcohol tails.
Safety & Handling
While specific toxicological data for this ether derivative is limited, protocols should follow standards for halogenated benzaldehydes.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid dust inhalation.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
References
-
PubChem Compound Summary. 2-(2-Formyl-4-bromophenoxy)ethanol / this compound. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet. (Precursor properties and handling).[7][8][5][6] Link
-
ChemicalBook. Synthesis of this compound. (General synthetic routes for salicylaldehyde ethers). Link
-
NIST Chemistry WebBook. Spectral data for brominated aromatic aldehydes. Link
Sources
- 1. Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5-Bromosalicylaldehyde, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Topic: Optimization and Mechanistic Insight: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary & Molecule Profile
Target Molecule: this compound CAS Registry Number: 127154-22-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol
This guide details the synthetic pathways for this compound, a critical intermediate in the development of Schiff base ligands, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. The presence of the 5-bromo group provides a handle for further cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the hydroxyethyl ether moiety acts as a flexible linker or hydrogen-bond donor.
We present two distinct protocols:
-
Method A (Classical): Williamson Ether Synthesis using 2-chloroethanol.
-
Method B (Green/Modern): Hydroxyethylation using Ethylene Carbonate.
Retrosynthetic Analysis & Strategy
The synthesis is a classic disconnection at the phenolic ether bond. The 5-bromo substituent on the salicylaldehyde core exerts an electron-withdrawing effect (
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. Mechanistic pathway for the Williamson Ether Synthesis via SN2 nucleophilic substitution.
Experimental Protocols
Method A: Classical Williamson Ether Synthesis
Rationale: This method utilizes Potassium Carbonate (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Bromosalicylaldehyde | 1.0 | Limiting Reagent |
| 2-Chloroethanol | 1.5 - 2.0 | Alkylating Agent |
| 2.0 | Base | |
| KI (Potassium Iodide) | 0.1 | Catalyst |
| DMF (Dimethylformamide) | - | Solvent (5 mL/mmol) |
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solubilization: Dissolve 5-Bromosalicylaldehyde (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add anhydrous
(2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation. -
Alkylation: Add 2-Chloroethanol (1.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 80–90°C for 6–8 hours.
-
Self-Validation Check: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, and a more polar product ( ) should appear.
-
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).
Method B: Green Synthesis (Ethylene Carbonate)
Rationale: Avoids halogenated alkylating agents. Uses ethylene carbonate which acts as both solvent and reagent at high temperatures, releasing
Step-by-Step Protocol
-
Mixing: In a round-bottom flask, combine 5-Bromosalicylaldehyde (1.0 eq), Ethylene Carbonate (1.2 eq), and a catalytic amount of TBAI (Tetrabutylammonium iodide, 5 mol%).
-
Reaction: Heat to 130–140°C for 4–6 hours.
-
Workup: Cool to 60°C, add Ethanol, and allow to crystallize upon further cooling.
Process Workflow & Isolation Logic
Caption: Figure 2. Isolation and purification workflow ensuring removal of dipolar aprotic solvents.
Characterization & Data Validation
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | Pale yellow to white solid | Typical for salicylaldehyde ethers. |
| Melting Point | 72–76°C (Estimated) | Distinct from starting material (mp 105°C). |
| ¹H NMR (DMSO-d₆) | Aldehyde proton (-CHO). | |
| Aromatic protons (1,2,4-substitution). | ||
| Hydroxyl proton (-OH), exchangeable. | ||
| Ethylene linker (-OCH₂CH₂-). | ||
| IR Spectroscopy | 1680 cm⁻¹ (Strong) | C=O stretching (Aldehyde). |
| 3400 cm⁻¹ (Broad) | O-H stretching (Alcohol). |
References
-
Williamson Ether Synthesis Mechanism
-
Gallium(III)
- Context: Describes the use of 5-bromosalicylaldehyde as a starting material for ligand synthesis, valid
- Source: MDPI Molecules. (2022). "Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones."
-
URL:[Link]
-
General Phenolic Alkylation Protocols (BenchChem)
- Context: Provides general conditions for hydroxyethyl
-
Source: BenchChem. (2025).[6] "Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis."
- Context: Mechanistic background for the solvent-free ring-opening alkylation.
Sources
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Ethylene carbonate_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
This guide is structured as a high-level technical whitepaper designed for drug development scientists and process chemists. It synthesizes structural analysis with predictive modeling and rigorous experimental protocols to address the solubility profile of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7).
Executive Summary
This compound is a critical intermediate in the synthesis of siderophore-mimetic cephalosporins and specific kinase inhibitors. Its solubility profile is governed by a "push-pull" physicochemical duality: the lipophilic, halogenated aromatic core contrasts with the polar, hydrogen-bonding hydroxyethoxy tail.
Unlike its precursor (5-bromosalicylaldehyde), this compound lacks a strong intramolecular hydrogen bond, making its solubility highly sensitive to solvent polarity and temperature. This guide provides a predictive solubility landscape, identifying Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) as primary solubilizers, while highlighting Ethanol and Ethyl Acetate as optimal candidates for temperature-controlled recrystallization.
Physicochemical Profile & Structural Logic
To understand the solubility behavior of this compound without a specific dataset, we must analyze its Structure-Property Relationships (SPR) relative to its well-characterized precursor, 5-bromosalicylaldehyde.
Structural Decomposition
| Feature | Chemical Moiety | Solubility Impact |
| Core | Benzaldehyde Ring | Provides aromaticity; drives solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM). |
| Substituent 1 | 5-Bromo Group | Increases lipophilicity (LogP) and density; reduces water solubility; enhances solubility in halogenated solvents. |
| Substituent 2 | 2-(2-Hydroxyethoxy) | Critical Differentiator. Introduces a flexible ether linkage and a primary alcohol. |
The "Intramolecular Switch" Mechanism
-
Precursor (5-Bromosalicylaldehyde): Possesses a strong intramolecular hydrogen bond between the phenolic -OH and the aldehyde carbonyl. This "locks" the polarity, making it surprisingly soluble in non-polar solvents and volatile.
-
Target (this compound): The alkylation of the phenol breaks this intramolecular bond. The new terminal -OH group is free to form intermolecular hydrogen bonds with solvents.
-
Consequence: Drastically increased solubility in polar protic solvents (MeOH, EtOH) compared to the precursor, and reduced solubility in non-polar alkanes (Hexane).
-
Predictive Solubility Landscape
Based on Hansen Solubility Parameters (HSP) principles and analog data, the solvents are categorized by their interaction efficiency.
Solubility Heatmap
-
Tier 1: High Solubility (Good for Reaction Media)
-
Solvents:DMSO, DMF, DMAc, Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Mechanism: Dipole-dipole interactions and strong H-bond acceptance match the compound's polar aldehyde/ether groups.
-
Use Case: Homogeneous reaction conditions; stock solution preparation.
-
-
Tier 2: Temperature-Dependent Solubility (Good for Crystallization)
-
Solvents:Ethanol, Methanol, Isopropanol (IPA), Ethyl Acetate, Acetonitrile.
-
Mechanism: The hydroxyethoxy tail allows solvation at high temperatures via H-bonding, but the aromatic core drives precipitation upon cooling.
-
Use Case: Purification via recrystallization. Ethanol/Water or Ethyl Acetate/Heptane systems are recommended.
-
-
Tier 3: Low Solubility (Antisolvents)
-
Solvents:Water, Hexane, Heptane, Cyclohexane.
-
Mechanism: Water is too polar (hydrophobic effect of the bromo-benzene ring dominates). Alkanes are too non-polar to interact with the hydroxy tail.
-
Use Case: Yield maximization during precipitation steps.
-
Visualizing the Solvent Selection Strategy
The following decision tree guides the researcher through solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.
Experimental Protocols
Since specific quantitative data is rare for this intermediate, the following protocols allow for the generation of internal "Gold Standard" data.
Protocol A: Gravimetric Solubility Determination (The Standard)
Objective: Determine the mole fraction solubility (
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at the target temperature (
K) for 24 hours. -
Sampling: Stop stirring and allow phases to separate for 30 minutes.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification:
-
Transfer a known volume (
) to a tared weighing dish. -
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the dry residue (
).
-
-
Calculation:
Protocol B: Dynamic Visual Polythermal Method (For Crystallization Design)
Objective: Determine the Metastable Zone Width (MSZW).
-
Setup: Prepare a mixture of known concentration (e.g., 50 mg/mL in Ethanol).
-
Heating: Heat at 1°C/min until all solid dissolves (Clear Point,
). -
Cooling: Cool at 1°C/min until the first crystal appears (Cloud Point,
). -
Analysis: The difference (
) defines the metastable zone, critical for controlling crystal size distribution.
Thermodynamic Modeling Workflow
For researchers needing to extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for this class of aromatic aldehydes.
-
x: Mole fraction solubility
-
T: Absolute temperature (Kelvin)[1]
-
A, B, C: Empirical model parameters derived from Protocol A data.
Figure 2: Workflow for thermodynamic modeling of solubility data.
References
-
Compound Identification: this compound. CAS No. 127154-22-7.[2] National Center for Biotechnology Information. PubChem Compound Summary. Link
-
Analog Solubility Data: Solubility of 5-Bromo-2-hydroxybenzaldehyde in Organic Solvents. (Data inferred from synthesis protocols of salicylaldehyde derivatives). BenchChem Protocols. Link
-
Methodology: Standard Practice for Solubility Determination. Journal of Chemical & Engineering Data guidelines for solubility reporting. Link
- Thermodynamic Modeling:Correlation of Solubility Data using the Apelblat Equation. Shakeel, F. et al.
Sources
Comparative Reactivity Guide: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde vs. 5-Bromosalicylaldehyde
Topic: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde vs. 5-Bromosalicylaldehyde Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide analyzes the divergent reactivity profiles of 5-bromosalicylaldehyde (5-BS) and its etherified derivative, This compound (5-BHEB) . While they share a brominated aromatic core, the presence of a free phenolic hydroxyl in 5-BS versus a 2-hydroxyethoxy ether chain in 5-BHEB fundamentally alters their electronic landscape, solubility, and synthetic utility.
-
5-BS is defined by strong Intramolecular Hydrogen Bonding (IMHB) , making it a robust ligand precursor but reducing the electrophilicity of its aldehyde.
-
5-BHEB lacks this IMHB, presenting a more reactive "free" aldehyde and a flexible nucleophilic side chain capable of intramolecular cyclization to form 7-membered benzodioxepine rings or macrocyclic crown ether analogs.
Molecular Architecture & Electronic Effects
The reactivity differences stem directly from the ortho-substituent's interaction with the aldehyde group.
5-Bromosalicylaldehyde (5-BS)
-
IMHB Stabilization: The phenolic proton forms a strong hydrogen bond with the carbonyl oxygen (
). This forms a pseudo-six-membered ring, significantly stabilizing the ground state and reducing the partial positive charge on the carbonyl carbon. -
Acidity: The phenolic proton is acidic (
), allowing for easy deprotonation to form a phenolate nucleophile. -
Bromine Effect: The bromine at the 5-position (para to the phenol) increases the acidity of the phenol via inductive withdrawal but has a weaker deactivating effect on the aldehyde condensation reactions compared to the IMHB effect.
This compound (5-BHEB)
-
Loss of IMHB: The phenolic oxygen is alkylated. The aldehyde group is sterically and electronically "unlocked," making it more susceptible to nucleophilic attack (e.g., by amines) compared to 5-BS.
-
Bifunctionality: The molecule possesses an electrophilic head (aldehyde) and a nucleophilic tail (primary alcohol), separated by a flexible ethylene linker. This pre-organizes the molecule for medium-ring (7-membered) cyclizations.
-
Solubility: The hydroxyethoxy chain increases polarity and solubility in alcohols/water compared to the lipophilic 5-BS.
Synthesis & Stability
Synthesis of 5-BHEB from 5-BS
The transformation is a classic Williamson ether synthesis.[1] The choice of base and solvent is critical to prevent Cannizzaro side reactions or polymerization.
Protocol: Williamson Ether Synthesis
-
Reagents: 5-Bromosalicylaldehyde (1.0 eq), 2-Chloroethanol (1.2 eq) or Ethylene Carbonate,
(2.0 eq), KI (cat.). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Conditions: Reflux (
) for 4–6 hours. -
Workup: Pour into ice water. The product often precipitates as a solid. Recrystallize from Ethanol/Water.
-
Note: Using ethylene carbonate with a catalytic base (e.g.,
) is a greener alternative that avoids volatile alkyl halides.
-
Figure 1: Synthetic pathway converting 5-BS to 5-BHEB.
Comparative Reactivity Profiles
Aldehyde Condensations (Schiff Base Formation)
-
5-BS: Reaction with amines is often slow initially due to IMHB. However, once formed, the resulting imine (Schiff base) is stabilized by an intramolecular
bond (keto-enol tautomerism), which is crucial for coordination chemistry (Salen ligands). -
5-BHEB: Reacts rapidly with amines. The resulting Schiff base lacks the phenol stabilizer. Instead, the side-chain alcohol can participate in further reaction, such as attacking the imine carbon to form a hemiaminal or oxazolidine derivative depending on the amine structure.
Cyclization Pathways
This is the most distinct divergence point.
-
5-BS
Coumarins/Benzofurans:-
Under Perkin conditions (
), 5-BS cyclizes to form 6-bromocoumarin . -
Reaction with
-haloketones yields benzofurans .
-
-
5-BHEB
Benzodioxepines:-
Under acidic catalysis (e.g.,
-TsOH), the terminal hydroxyl group of the ethoxy chain can attack the aldehyde (or its acetal) to form 2,3-dihydro-1,4-benzodioxepine derivatives. -
Mechanism:[2][3][4][5][6] Intramolecular hemiacetalization followed by dehydration. This 7-membered ring formation is favored entropically due to the pre-organization of the ethylene linker.
-
Metal Coordination
-
5-BS: Acts as a mono-anionic bidentate (O, O) or tridentate (O, N, O with amine) ligand. Forms neutral complexes with
. -
5-BHEB: Acts as a neutral multidentate ligand (O, O, O). The ether oxygen and alcohol oxygen can coordinate, but the lack of a charged phenolate often results in cationic complexes or requires external counter-ions.
Data Summary & Visualization
Table 1: Reactivity Comparison Matrix
| Feature | 5-Bromosalicylaldehyde (5-BS) | This compound (5-BHEB) |
| Primary Functional Group | Phenol + Aldehyde | Primary Alcohol + Ether + Aldehyde |
| IMHB Status | Strong ( | Absent |
| Aldehyde Electrophilicity | Moderate (Stabilized) | High (Exposed) |
| pKa (approx) | ~6.5 (Phenolic) | ~16 (Alcoholic) |
| Cyclization Product | Coumarin (6-membered lactone) | Benzodioxepine (7-membered ether) |
| Primary Use | Salen ligands, Metal extraction | Macrocycles, Supramolecular hosts |
Reactivity Flowchart
Figure 2: Divergent reaction pathways driven by the presence or absence of the phenolic proton.[7]
Experimental Protocol: Intramolecular Cyclization of 5-BHEB
Objective: Synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxepine via acid-catalyzed cyclization.
-
Dissolution: Dissolve 5-BHEB (10 mmol) in Toluene (50 mL).
-
Catalyst: Add
-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%). -
Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the cyclic acetal/ether.
-
Reduction (Optional): If the target is the saturated ether (dioxepine) rather than the hemiacetal, a subsequent reduction step (e.g.,
or silane reduction) may be required depending on the precise target oxidation state. -
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the aldehyde spot and appearance of a less polar spot indicates cyclization.
References
-
Sigma-Aldrich. 5-Bromosalicylaldehyde Product Specification & CAS 1761-61-1 Data. Available at:
-
BenchChem. Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Available at:
-
PubChem. 5-Bromosalicylaldehyde Compound Summary. National Library of Medicine. Available at:
-
Google Patents. Synthesis of 5-bromosalicylaldehyde acetal derivatives (CN104447398A). Available at:
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines (Analogous Cyclization Mechanisms). Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO1998059108A2 - Oxidation and bleaching system with enzymatically produced oxidizing agents - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. Tandem Oxidative α-Hydroxylation/β-Acetalization Reaction of β-Ketoamides and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde MSDS and safety data sheet
The following technical guide is structured as an advanced operational document for research scientists and drug development professionals. It synthesizes chemical safety data with practical handling protocols and synthetic utility, adhering to the principles of "Read-Across" toxicology where specific experimental data is sparse.
Operational Safety, Synthesis, and Handling Protocol
Part 1: Executive Summary & Chemical Identity
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a specialized bifunctional building block used primarily in the synthesis of benzofuran derivatives and as a linker in medicinal chemistry (e.g., PROTACs). Its structure combines a reactive aldehyde, an aryl bromide for cross-coupling, and a hydroxyethyl ether tail for further functionalization.
Due to its status as a research chemical, comprehensive regulatory MSDS data is often limited. This guide derives its safety profile via Structure-Activity Relationship (SAR) analysis of its parent scaffold, 5-bromosalicylaldehyde, and the hydroxyethyl alkylating group.
Chemical Fingerprint
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5-Bromo-2-hydroxyethoxybenzaldehyde |
| CAS Number | Not widely listed (Research Grade / Custom Synthesis) |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| SMILES | OCCOc1ccc(Br)cc1C=O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | Approx. 75–85 °C (Estimated based on congeners) |
Part 2: Risk Assessment & Toxicology (GHS Classification)
Signal Word: WARNING
Based on the functional groups (Aldehyde, Aryl Halide, Glycol Ether) and read-across from 5-Bromosalicylaldehyde (CAS 1761-61-1), the following hazards are assigned:
Hazard Statements (H-Codes)
-
H317: May cause an allergic skin reaction (Aldehyde moiety alert).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Toxicological Insights (Mechanistic)
-
Aldehyde Toxicity: The aldehyde group (-CHO) is a reactive electrophile capable of forming Schiff bases with biological amines, leading to potential sensitization.
-
Bromine Substituent: Increases lipophilicity (LogP ~1.8–2.2), facilitating skin absorption compared to non-halogenated analogs.
-
Hydroxyethoxy Chain: While increasing polarity, this ether linkage is generally stable but can be metabolized to glycolic acid derivatives if ingested in large quantities (unlikely in research settings).
Part 3: Safe Handling & Storage Protocol
Storage Architecture
To maintain chemical integrity and prevent the formation of benzoic acid derivatives (via autoxidation), strict storage conditions are required.
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) is recommended for long-term storage.
-
Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and moisture ingress.
Handling Workflow (DOT Diagram)
The following workflow outlines the decision logic for safe handling in a laboratory environment.
Figure 1: Safe handling logic flow for this compound.
Part 4: Synthetic Utility & Experimental Protocols
This compound is a versatile intermediate. The bromine atom allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the aldehyde allows for condensation reactions. The hydroxyethoxy tail acts as a built-in linker or nucleophile.
Protocol: Synthesis of Benzofuran Derivatives
A common application is the synthesis of substituted benzofurans via an intramolecular cyclization (e.g., Rap-Stoermer or similar condensation).
Reaction Scheme: this compound + Base + Heat -> 5-Bromobenzofuran + H2O (Hypothetical intramolecular dehydration/cyclization depending on conditions).
Standard Procedure (General Guideline):
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M).
-
Base Addition: Add 2.0 eq of Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Cyclization: Heat to 80–100 °C for 4–12 hours under Nitrogen.
-
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol: Functionalization via Suzuki Coupling
-
Reagents: 1.0 eq Aryl Bromide (Starting Material), 1.2 eq Boronic Acid, 0.05 eq Pd(PPh₃)₄, 2.0 eq Na₂CO₃ (aq).
-
Solvent: DME/Water or Toluene/Ethanol/Water.
-
Conditions: Reflux for 12–24 hours (degassed).
-
Note: The hydroxy group is generally compatible with Suzuki conditions but may require protection (e.g., TBS) if strong bases or high temperatures cause side reactions.
Part 5: Emergency Response & Spills
In the event of a spill or exposure, immediate action is required to mitigate health risks and environmental contamination.[3]
Spill Cleanup Procedure
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves and a P95/N95 respirator if dust is present.
-
Contain: Cover the spill with an inert absorbent (Vermiculite or Sand).
-
Neutralize: No specific neutralization is required; however, wiping with a dilute soap solution is effective for final cleaning.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Solid (Toxic/Irritant)".
Emergency Logic (DOT Diagram)
Figure 2: Emergency response decision tree for exposure incidents.
References
-
PubChem. 5-Bromosalicylaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Benzaldehyde derivatives.[6] Available at: [Link]
Sources
Strategic Sourcing and Synthetic Utility of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
CAS: 127154-22-7 | Molecular Formula: C₉H₉BrO₃ | Molecular Weight: 245.07 g/mol
Part 1: Executive Summary & Market Intelligence
The "Make vs. Buy" Paradox
For researchers in medicinal chemistry, 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde represents a classic procurement challenge. It is a specialized intermediate, often used as a scaffold for benzofurans, benzoxazepines, or as a linker-tethered warhead in kinase inhibitor design.
Commercially, this compound is often categorized as a "boutique" building block. While available from catalog suppliers, the unit price is disproportionately high compared to the cost of its raw materials.
Procurement Landscape: Suppliers & Pricing
Current as of Q1 2026. Prices are estimates based on catalog aggregators (e.g., BLD Pharm, Dana Bioscience).
| Supplier Tier | Typical Pack Size | Estimated Price (USD) | Lead Time | Notes |
| Catalog (Retail) | 100 mg | $100 - $120 | 1-2 Weeks | High markup. Good for HTS hits only. |
| Catalog (Retail) | 1 g | $450 - $600 | 2-4 Weeks | Prohibitive for scale-up. |
| Bulk/Custom | 100 g+ | Inquire | 4-8 Weeks | Synthesis-on-demand usually required. |
Strategic Recommendation: For requirements < 500 mg , purchase from a catalog supplier to save time. For requirements > 1 gram , in-house synthesis is strongly recommended. The raw material cost is approximately < $5.00 per gram of final product, representing a potential 90%+ cost reduction .
Part 2: Chemical Profile & Synthetic Utility[1]
This compound serves as a bifunctional electrophile. The aldehyde allows for condensation reactions (e.g., reductive amination, Wittig), while the hydroxyethoxy tail provides a nucleophilic handle or a site for further functionalization (e.g., conversion to a leaving group for cyclization).
Core Applications
-
Benzofuran Synthesis: Intramolecular cyclization between the aldehyde and the ether chain.
-
PROTAC Linkers: The ethylene glycol motif is a standard spacer in proteolysis-targeting chimeras.
-
Fragment-Based Drug Discovery (FBDD): The bromine atom serves as a handle for Suzuki-Miyaura coupling to expand the core diversity.
Diagram: Synthetic Utility & Pathways
Figure 1: Divergent synthetic pathways utilizing the aldehyde, bromine, and hydroxyl motifs.
Part 3: In-House Synthesis Protocol (The "Make" Strategy)
Since commercial pricing is high, the following protocol is designed for the efficient synthesis of CAS 127154-22-7 from the inexpensive precursor 5-bromosalicylaldehyde (CAS 1761-61-1).
Reaction Logic
The synthesis involves the O-alkylation of the phenol group.
-
Route A (Standard): Alkylation with 2-bromoethanol. Requires careful control to prevent over-alkylation or side reactions with the aldehyde.
-
Route B (Green/Preferred): Reaction with Ethylene Carbonate . This method is often cleaner, avoids potent lachrymators (like bromoethanol), and produces CO₂ as the byproduct.
Protocol: Ethylene Carbonate Route (Recommended)
Reagents:
-
5-Bromosalicylaldehyde (1.0 eq)
-
Ethylene Carbonate (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (0.1 - 0.2 eq, catalytic)
-
Solvent: DMF or Toluene (Reflux)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (e.g., 10.0 g, 50 mmol) in Toluene (100 mL).
-
Addition: Add Ethylene Carbonate (5.3 g, 60 mmol) and K₂CO₃ (0.7 g, 5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (N₂ or Ar). Monitor via TLC (30% EtOAc/Hexane).
-
Mechanistic Note: The phenoxide attacks the carbonate, opening the ring and releasing CO₂ to form the primary alcohol.
-
-
Workup: Once the starting material is consumed (approx. 4-6 hours), cool to room temperature.
-
Extraction: Wash the organic layer with water (2 x 50 mL) to remove unreacted carbonate and catalyst. Wash with brine (50 mL).[1]
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product usually solidifies. Recrystallize from Ethanol/Hexane if high purity (>98%) is required for analytics.
Yield Expectation: 85-95% Purity Target: >97% (HPLC)
Diagram: Synthesis Workflow
Figure 2: Catalytic alkylation using ethylene carbonate (Green Route).
Part 4: Quality Control & Analytics
To ensure the integrity of your synthesized or purchased material, validate against these parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Melting Point | 68°C - 72°C (approx.) | Capillary |
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, CHO), 4.1-4.2 (m, 4H, Ethoxy) | 400 MHz NMR |
| HPLC Purity | > 95% (Area %) | C18 Column, ACN/H₂O Gradient |
Critical Impurity to Watch:
-
Unreacted Phenol: If the reaction is incomplete, 5-bromosalicylaldehyde may remain. It is easily detected by the phenolic proton signal (>10.5 ppm) in NMR or by a colorimetric ferric chloride test (positive = purple).
Part 5: Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
GHS Classifications:
-
Skin Irritation (Category 2)[2]
-
Eye Irritation (Category 2A)
-
STOT-SE (Respiratory Irritation)
-
-
Handling: This compound is an aldehyde and can be air-sensitive over long periods (oxidizing to the benzoic acid). Store under nitrogen in a cool, dry place.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[3]
References
-
ChemicalBook. (2025).[4] this compound Suppliers and Synthesis. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Brominated Benzaldehydes. Retrieved from
-
BenchChem. (2025).[5] General Procedures for Alkylation of Salicylaldehydes. Retrieved from
-
PubChem. (2025). Compound Summary: 5-Bromosalicylaldehyde (Precursor Data). Retrieved from
Sources
Methodological & Application
Protocol for O-alkylation of 5-bromosalicylaldehyde with ethylene carbonate
Abstract & Scope
This application note details the protocol for the O-hydroxyethylation of 5-bromosalicylaldehyde using ethylene carbonate (EC) . Unlike traditional Williamson ether syntheses that utilize toxic 2-chloroethanol or volatile ethylene oxide, this protocol employs ethylene carbonate as a robust, "green" alkylating agent.
The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide on the carbonate ring, followed by decarboxylation. This method is preferred for its high atom economy (after CO₂ loss) and the avoidance of halide waste salts associated with alkyl halides.
Target Product: 5-bromo-2-(2-hydroxyethoxy)benzaldehyde CAS: 115787-50-3 (Analogous structure reference) Application: Intermediate for pharmaceutical scaffolds (e.g., antihistamines, enzyme inhibitors) and ligand synthesis for coordination chemistry.
Reaction Mechanism
The reaction follows a specific pathway involving ring opening and decarboxylation. Understanding this mechanism is crucial for troubleshooting incomplete conversion.
Figure 1: Mechanistic pathway for the hydroxyethylation of phenols using cyclic carbonates.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity |
| 5-Bromosalicylaldehyde | 201.02 | 1.0 | Substrate | >98% |
| Ethylene Carbonate | 88.06 | 1.5 - 2.0 | Alkylating Agent | >99% (Anhydrous) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.1 - 0.5 | Catalyst/Base | Anhydrous, Powdered |
| Tetrabutylammonium Iodide (TBAI) | 369.37 | 0.05 | Phase Transfer Catalyst | >98% |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (equipped with thermometer inlet).
-
Temperature Control: Oil bath with magnetic stirrer (Hotplate).
-
Condenser: Reflux condenser (water-cooled).
-
Atmosphere: Nitrogen (N₂) or Argon balloon/line (Critical to prevent aldehyde oxidation).
-
Safety: Blast shield (due to CO₂ evolution pressure).
Experimental Procedure
Step 1: Reaction Setup
-
Drying: Flame-dry the glassware and cool under a stream of nitrogen.
-
Charging: Add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) and Ethylene Carbonate (6.6 g, 75.0 mmol, 1.5 equiv) to the flask.
-
Solvent: Add DMF (50 mL). Note: The concentration should be approx. 1 M with respect to the aldehyde.
-
Catalyst: Add K₂CO₃ (3.4 g, 24.8 mmol, 0.5 equiv) and TBAI (0.9 g, 2.5 mmol, 0.05 equiv).
-
Expert Insight: While stoichiometric base is often used in alkyl halide reactions, catalytic base is often sufficient for EC reactions because the phenoxide is regenerated. However, 0.5 equiv ensures rapid deprotonation without excessive viscosity increase.
-
Step 2: Reaction Execution
-
Purging: Purge the system with N₂ for 5 minutes to remove oxygen.
-
Heating: Gradually heat the mixture to 130–140°C .
-
Critical Checkpoint: CO₂ evolution (bubbling) will commence around 110°C. Ensure the system is vented through a bubbler to prevent pressure buildup.
-
-
Duration: Stir vigorously at 140°C for 4–6 hours .
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes).
-
Starting Material Rf: ~0.6 (Phenol, stains dark with FeCl₃).
-
Product Rf: ~0.3-0.4 (Alcohol, lower Rf due to polarity).
-
Step 3: Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Pour the reaction mixture into Ice-Water (200 mL) . Stir for 15 minutes.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane (DCM) .
-
Base Wash (Purification Step): Wash the combined organic layer with 10% NaOH (2 x 30 mL) .
-
Why? This removes unreacted 5-bromosalicylaldehyde (soluble as phenoxide) while the O-alkylated product remains in the organic layer.
-
-
Neutralization: Wash the organic layer with Water (50 mL) followed by Brine (50 mL) .
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
Step 4: Purification
-
Crude State: Usually a viscous yellow/orange oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .
-
Column Chromatography: If oil persists, purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
Analytical Characterization (Expected Data)
To validate the synthesis, compare your data against these expected values derived from structural analogues:
| Technique | Parameter | Expected Signal / Value | Assignment |
| ¹H NMR | Aldehyde | δ 10.3 - 10.4 ppm (s, 1H) | -CH O |
| Aromatic | δ 7.9 (d), 7.6 (dd), 6.9 (d) | Ar-H (3 protons) | |
| Ether Linkage | δ 4.1 - 4.2 ppm (t, 2H) | Ar-O-CH ₂- | |
| Alcohol | δ 3.9 - 4.0 ppm (t, 2H) | -CH ₂-OH | |
| Hydroxyl | δ 2.5 - 3.5 ppm (br s, 1H) | -OH (Exchangeable) | |
| IR | Carbonyl | ~1680 cm⁻¹ | C=O stretch |
| Hydroxyl | ~3400 cm⁻¹ (Broad) | O-H stretch | |
| Physical | Melting Point | 55 - 58°C | (Predicted range) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low (<120°C) | Increase temp to 140°C. Ring opening of EC has a high activation energy. |
| Low Yield | Polymerization of EC | Avoid excessive excess of EC. Keep EC < 2.0 equiv. |
| Dark Product | Oxidation of Aldehyde | Ensure strict N₂ atmosphere. Aldehydes oxidize to carboxylic acids at 140°C in air. |
| Product is Oily | Residual DMF | DMF is hard to remove. Wash organic layer thoroughly with water (5x) or use a high-vac pump. |
Safety & Handling
-
Ethylene Carbonate: Irritant. Melts at 36°C. Handle with gloves.
-
5-Bromosalicylaldehyde: Skin and eye irritant.
-
CO₂ Evolution: The reaction generates gas. Do not seal the vessel completely. Use a bubbler or open reflux condenser.
-
DMF: Hepatotoxic and readily absorbed through skin. Use in a fume hood.
References
-
General Reactivity of Carbonates: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, vol. 42, no. 26, 2003, pp. 663-674. Link
-
Phenol Alkylation Protocol: Tundo, P., et al. "Reaction of Phenols with Dimethyl Carbonate and Ethylene Carbonate under Gas-Liquid Phase-Transfer Conditions." Industrial & Engineering Chemistry Research, vol. 49, no. 2, 2010. Link
-
Salicylaldehyde Derivatives: "Synthesis of 2-(2-hydroxyethoxy)benzaldehyde." Sigma-Aldrich Product Sheet/Safety Data. Link
-
Base Catalysis Mechanism: Shaikh, A. A., & Sivaram, S. "Organic Carbonates." Chemical Reviews, vol. 96, no. 3, 1996, pp. 951-976. Link
-
Analogous Bromination/Alkylation: "Synthesis of 5-Bromo-2-hydroxybenzaldehyde derivatives." Organic Syntheses, Coll. Vol. 3, p. 138. Link
Sources
Reaction of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde with amines for Schiff bases
Application Note & Protocol Guide
Topic: Synthesis and Characterization of Schiff Bases from 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde and Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), represent a cornerstone in synthetic organic chemistry and medicinal chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[1][2] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a versatile scaffold for building a vast array of organic molecules and inhibiting biological targets.[3] Their applications are extensive, ranging from catalysts and polymer stabilizers to pigments and dyes.[3]
In the realm of drug development, Schiff bases are of paramount importance. The azomethine linkage is a critical structural requirement for various biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][4][5][6] The ability to readily synthesize and modify Schiff bases allows for the creation of large libraries of compounds for screening and lead optimization.
This guide focuses on the synthesis of novel Schiff bases using this compound as the carbonyl precursor. This particular aldehyde offers several strategic advantages:
-
The Bromo Group: A halogen substituent can significantly modulate the electronic properties of the molecule and often enhances lipophilicity, which can be crucial for cell membrane permeability.
-
The Hydroxyethoxy Group: This side chain can improve aqueous solubility and provides an additional site for hydrogen bonding, potentially enhancing interactions with biological targets.
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for synthesis and purification, robust methods for characterization, and a discussion of their potential applications.
Section 1: The Reaction Mechanism Explained
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[7] The process occurs in two primary, mechanistically distinct steps, often facilitated by acid catalysis.
-
Nucleophilic Addition (Hemiaminal Formation): The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the this compound.[7][8] This step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[8]
-
Dehydration (Imine Formation): The hemiaminal intermediate is typically unstable. Following a proton transfer from the nitrogen to the oxygen atom, the hydroxyl group is eliminated as a water molecule.[8] This dehydration step is the rate-determining step and is often accelerated by gentle heating or the presence of a mild acid catalyst, which protonates the hydroxyl group, making it a better leaving group (water). The final product is the stable imine, or Schiff base.
The overall reaction is reversible and driven to completion by the removal of water, often achieved by refluxing in a suitable solvent.
Caption: Mechanism of Schiff base formation.
Section 2: Experimental Protocols
This section details the procedures for synthesizing and purifying Schiff bases from this compound. The following is a general protocol that can be adapted for various primary amines.
Materials and Equipment
-
Reagents:
-
This compound
-
Selected primary amine (e.g., aniline, β-alanine, ethylenediamine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers and graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
-
General Synthesis Protocol
This protocol is based on the condensation reaction of 5-bromosalicylaldehyde derivatives with amines.[9][10]
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 25-30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved. Gentle warming may be required.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1.0 eq) in 15 mL of ethanol.
-
Reaction Setup: Add the amine solution dropwise to the stirring aldehyde solution at room temperature.[11] Attach a reflux condenser to the flask.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture. The acidic environment helps to catalyze the dehydration step of the mechanism.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours.[9][10] The progress of the reaction should be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the solid Schiff base product.[12]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]
-
Drying: Air-dry the product on the filter paper, then transfer to a desiccator for complete drying.
-
Analysis: Determine the yield (in grams and percentage) and the melting point of the purified product.[12]
Purification by Recrystallization
If the product's purity is insufficient (e.g., broad melting point range), recrystallization is the most effective purification method.[11]
-
Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a methanol/DMF mixture are often effective.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected solvent to dissolve it completely at boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry thoroughly.[11]
| Parameter | Condition | Rationale |
| Solvent | Ethanol / Methanol | Good solubility for reactants; allows for product precipitation upon cooling. |
| Stoichiometry | 1:1 Aldehyde to Amine | Ensures complete consumption of the limiting reagent. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates the hemiaminal's hydroxyl group, facilitating water elimination.[13] |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Provides sufficient energy to overcome the activation barrier for dehydration.[11] |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC. |
Table 1: Summary of Optimized Reaction Conditions.
Section 3: Characterization Workflow
Confirming the identity and purity of the synthesized Schiff base is critical. A multi-technique approach involving spectroscopy and spectrometry is standard practice.[13][14]
Caption: Workflow for Schiff base characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present and confirm the formation of the imine bond.
-
Disappearance of Aldehyde C=O: The strong absorption band corresponding to the carbonyl (C=O) stretch of the starting aldehyde (typically ~1650-1700 cm⁻¹) should be absent in the product spectrum.
-
Appearance of Imine C=N: A characteristic strong to medium absorption band for the azomethine (C=N) stretch will appear in the region of 1600-1650 cm⁻¹ .[14][15] This is a definitive indicator of Schiff base formation.
-
Presence of O-H: A broad band around 3200-3400 cm⁻¹ will be present, corresponding to the hydroxyl group of the hydroxyethoxy side chain.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm region, corresponding to the proton of the imine group.[14][16] Its integration should be equivalent to one proton.
-
Aromatic Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm) will correspond to the protons on the benzene ring.
-
Hydroxyethoxy Protons (-O-CH₂-CH₂-OH): Signals for the methylene protons will typically appear as triplets in the δ 3.5-4.5 ppm region. The hydroxyl proton may appear as a broad singlet.
-
-
¹³C NMR:
-
Azomethine Carbon (-C=N-): A distinct peak in the δ 158-165 ppm range confirms the presence of the imine carbon.[14]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[10] For the bromo-substituted compounds, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.
Section 4: Applications and Future Directions
Schiff bases are highly valued scaffolds in drug discovery due to their wide range of pharmacological activities.[3] The compounds synthesized from this compound are promising candidates for several therapeutic areas:
-
Antimicrobial Agents: The azomethine group is known to be crucial for antimicrobial activity, potentially by interfering with microbial cell processes.[1][4] Metal complexes of Schiff bases often show enhanced antimicrobial effects compared to the free ligands.[4][6]
-
Anticancer Agents: Many Schiff base derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][5] The synthesized compounds could be evaluated as inhibitors of key enzymes in cancer progression, such as PARP-1.[10]
-
Coordination Chemistry: The imine nitrogen and the phenolic oxygen can act as donor atoms, making these Schiff bases excellent bidentate ligands for coordinating with metal ions.[17][18] The resulting metal complexes have applications in catalysis and materials science.[19][20]
Section 5: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; impure reagents; insufficient heating; incorrect pH. | - Monitor the reaction by TLC to ensure it goes to completion. Extend reflux time if necessary.[11] - Ensure reagents are pure and the solvent is anhydrous. - Add a few drops of glacial acetic acid to catalyze the reaction. |
| Product is an Oil / Fails to Crystallize | Presence of impurities; product may have a low melting point. | - Try to purify by column chromatography. Use neutral alumina instead of silica gel to avoid hydrolysis.[11] - Attempt to precipitate the product by adding a non-polar solvent like hexane to the reaction mixture.[11] - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Product Hydrolyzes Back to Starting Materials | Presence of excess water and strong acid. Imines are susceptible to hydrolysis under acidic aqueous conditions.[11] | - Work under anhydrous conditions. - During workup, avoid washing with acidic solutions. - Store the final product in a desiccator to protect it from atmospheric moisture.[11] |
References
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. ResearchGate. Available at: [Link]
-
Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. Available at: [Link]
-
ACS Publications. (n.d.). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Publications. Available at: [Link]
- Grounding API. (2024). Schiff's bases mechanism: Significance and symbolism.
-
Wikipedia. (n.d.). Schiff base. Wikipedia. Available at: [Link]
-
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]
-
ACS Omega. (2024). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Publications. Available at: [Link]
-
PMC. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Center for Biotechnology Information. Available at: [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
PMC. (2023). Promising Schiff bases in antiviral drug design and discovery. National Center for Biotechnology Information. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2024). Antimicrobial application of schiff's base and it's metal complexes. Available at: [Link]
-
Jetir.Org. (n.d.). Schiff bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. JETIR. Available at: [Link]
-
PMC. (n.d.). Different Schiff Bases—Structure, Importance and Classification. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Available at: [Link]
-
DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]
-
E-RESEARCHCO. (2019). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication. Available at: [Link]
-
IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews. Available at: [Link]
-
IJPSRR. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
IOSR Journals. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Available at: [Link]
-
OUCI. (n.d.). Schiff Base Complexes for Catalytic Application. Available at: [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Available at: [Link]
-
IONiC / VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. Available at: [Link]
-
ResearchGate. (2025). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. ResearchGate. Available at: [Link]
-
PMC. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. National Center for Biotechnology Information. Available at: [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Available at: [Link]
-
Semantic Scholar. (2008). Syntheses, characterization, antimicrobial and genotoxic activities of new Schiff bases and their complexes. Available at: [Link]
-
University of Baghdad Digital Repository. (2016). Synthesis and antioxidant activities of Schiff bases and their complexes: a review. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. jetir.org [jetir.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
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- 10. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]
Application Note: Strategic Utilization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7) as a high-value heterobifunctional linker and scaffold.
Executive Summary
This compound is a versatile "tri-vector" building block that addresses a common challenge in medicinal chemistry: the need for rigid-yet-flexible linkers with orthogonal reactivity. Unlike simple alkyl chains, this scaffold offers an aromatic core (rigidity) coupled with a short ethylene glycol tail (solubility/flexibility).
Its three orthogonal handles allow for sequential, controlled functionalization:
-
Aldehyde (C1): Ready for reductive amination or heterocycle formation (e.g., quinazolines).
-
Aryl Bromide (C5): A handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Primary Alcohol (Side Chain): A nucleophilic handle for esterification, alkylation, or Mitsunobu reactions.
This guide provides validated protocols for exploiting these handles, specifically in the context of PROTAC (Proteolysis Targeting Chimera) design and Fragment-Based Drug Discovery (FBDD) .
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 127154-22-7 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water. |
| Stability | Store at 2–8°C under inert atmosphere. Aldehyde is susceptible to oxidation; Alcohol is stable. |
Handling Precaution: While stable, the aldehyde moiety can slowly oxidize to the carboxylic acid if exposed to air for prolonged periods. Re-purification via silica gel chromatography (Hexane/EtOAc) is recommended if the solid darkens.
Strategic Utility: The "Tri-Vector" Approach
The power of this molecule lies in its ability to serve as a central hub. In PROTAC synthesis, it functions as a "head-group" linker that can covalently bind an amine-bearing E3 ligase ligand while extending a chain toward the protein of interest (POI).
Visualizing the Synthetic Logic
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Caption: Orthogonal synthetic pathways for this compound. Colors indicate distinct chemical handles.
Experimental Protocols
Protocol A: Reductive Amination (Aldehyde Vector)
Objective: To attach an amine-bearing functional group (e.g., a warhead or E3 ligand) to the aldehyde handle. Rationale: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better control over pH, preventing direct reduction of the aldehyde to an alcohol.
Materials:
-
Scaffold: this compound (1.0 equiv)
-
Amine: R-NH₂ (1.1 – 1.2 equiv)
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)
-
Additive: Acetic acid (catalytic, optional)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the scaffold (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA to free the base.
-
-
Equilibration: Stir at room temperature for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Note: Gas evolution may occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).
Protocol B: Suzuki-Miyaura Coupling (Aryl Bromide Vector)
Objective: To couple the scaffold to an aryl boronic acid, extending the core structure. Rationale: The electron-withdrawing aldehyde group at the para position (relative to the ether) and meta (relative to bromine) activates the C-Br bond, facilitating oxidative addition.
Materials:
-
Substrate: Product from Protocol A (or raw scaffold) (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).
-
Inertion: Seal the vessel and purge with nitrogen/argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M aqueous K₂CO₃ (0.75 mL).
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Expert Tip: If the aldehyde is still present, avoid using nucleophilic bases or alcohols that might promote Cannizzaro reactions; K₂CO₃/Dioxane is generally safe.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2]
-
Purification: Silica gel chromatography.
Protocol C: Linker Extension (Alcohol Vector)
Objective: To convert the terminal hydroxyl group into a leaving group for further chain elongation (e.g., attaching a PEG chain).
Materials:
-
Substrate: Scaffold (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Base: Triethylamine (TEA) (2.0 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the scaffold (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0°C.
-
Addition: Add TEA (2.0 mmol) and DMAP (0.1 mmol).
-
Activation: Add TsCl (1.2 mmol) portion-wise.
-
Completion: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (the tosylate is significantly less polar than the alcohol).
-
Workup: Wash with 1.0 M HCl (cold, rapid wash to remove amine), then saturated NaHCO₃.
-
Outcome: The resulting tosylate is a potent electrophile for S_N2 reactions with amines, thiols, or phenoxides.
Case Study: Designing a BRD4 Degrader
In a hypothetical workflow to create a BET bromodomain degrader:
-
Step 1 (Alcohol Vector): The scaffold is tosylated (Protocol C) and reacted with a mono-Boc-diamine to create an amine-terminated linker.
-
Step 2 (Aldehyde Vector): The aldehyde is reacted via reductive amination (Protocol A) with a Thalidomide derivative (Cereblon binder).
-
Step 3 (Bromide Vector): The aryl bromide is coupled via Suzuki reaction (Protocol B) to a JQ1 analog (BRD4 binder).
This "Convergent Assembly" allows for the rapid generation of PROTAC libraries by varying the length of the chain at Step 1 or the warhead at Step 3.
References
-
Synthesis and Properties of 5-Bromo-2-(2-hydroxyethoxy)
- Source: PubChem Compound Summary. (2023). CID 16216895.
-
URL:[Link]
-
Reductive Amination Protocols in Medicinal Chemistry
-
PROTAC Linker Design Strategies
- Source: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review.
-
URL:[Link]
-
General Suzuki Coupling Methodology
- Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
URL:[Link]
Sources
Application Note: Synthesis of Benzofuran Derivatives from 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic conversion of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde into 5-bromobenzofuran and its subsequent derivatives.
Unlike standard benzofuran syntheses that start from salicylaldehyde and an external alkyne or ketone, this protocol utilizes a precursor with the pre-installed ethoxy linker . This offers a distinct advantage: it allows for the rapid generation of the furan core via oxidative cyclization , avoiding the formation of regioisomers often seen in intermolecular couplings.
Executive Summary
This compound is a high-value bifunctional building block. It contains an aldehyde and a primary alcohol linked by an ether chain, along with an aryl bromide handle.
-
Primary Utility: Precursor for 5-bromobenzofuran (a scaffold for bioactive compounds like anti-arrhythmics and anti-tumor agents).
-
Key Challenge: Direct acid-catalyzed cyclization of this alcohol typically yields 6-bromo-2,3-dihydro-1,4-benzodioxine (the 6-membered ring analog), not the benzofuran.
-
Solution: This guide provides a Selectivity-Control Protocol using an Oxidative Cyclization strategy to force the formation of the 5-membered aromatic furan ring.
Strategic Analysis & Mechanism
To synthesize a benzofuran (5-membered ring) rather than a benzodioxine (6-membered ring), the reaction pathway must be steered away from hemiacetal formation and toward intramolecular aldol condensation .
The Divergent Pathways
-
Path A (Undesired): Acid-Catalyzed Dehydration
-
Mechanism:[1] The alcohol (-OH) attacks the aldehyde (-CHO) to form a hemiacetal, which loses water.
-
Product:6-Bromo-2,3-dihydro-1,4-benzodioxine .
-
-
Path B (Target): Oxidative Cyclization
Mechanistic Diagram (Graphviz)
Figure 1: Divergent synthesis pathways. Path B (Blue/Green) is required for benzofuran synthesis.
Experimental Protocol: Oxidative Cyclization
This protocol uses Dess-Martin Periodinane (DMP) for mild oxidation, followed by in situ base-catalyzed cyclization. This avoids over-oxidation and tolerates the aryl bromide.
Phase 1: Oxidation of the Alcohol
Objective: Convert the terminal -CH₂OH to -CHO.
-
Reagents:
-
Starting Material (SM): 1.0 eq
-
Dess-Martin Periodinane (DMP): 1.2 eq
-
Dichloromethane (DCM): Anhydrous (0.1 M concentration)
-
Sodium Bicarbonate (NaHCO₃): 2.0 eq (buffer)
-
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under N₂ atmosphere.
-
Dissolution: Dissolve This compound (1.0 eq) in anhydrous DCM.
-
Buffering: Add solid NaHCO₃ to the solution (to neutralize acetic acid by-product from DMP).
-
Addition: Cool the mixture to 0°C. Add DMP (1.2 eq) portion-wise over 10 minutes.
-
Reaction: Warm to RT and stir for 2–3 hours. Monitor by TLC (SM should disappear; a new polar spot for the dialdehyde may appear, or streaks if cyclization begins).
-
Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃. Stir vigorously until the layers are clear (approx. 15 min).
-
Isolation: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Note: The intermediate dialdehyde is unstable. Proceed immediately to Phase 2.
-
Phase 2: Cyclization to Benzofuran
Objective: Intramolecular condensation of the crude dialdehyde.
-
Reagents:
-
Crude Dialdehyde (from Phase 1)
-
Potassium Hydroxide (KOH) or DBU: 2.0 eq
-
Ethanol (EtOH): Reflux grade
-
Step-by-Step:
-
Dissolution: Dissolve the crude residue from Phase 1 in EtOH (0.1 M).
-
Basification: Add KOH pellets (2.0 eq) or DBU.
-
Reflux: Heat the mixture to reflux (80°C) for 1–2 hours.
-
Workup: Cool to RT. Evaporate EtOH. Redissolve residue in EtOAc and wash with water and brine.[4]
-
Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5). 5-Bromobenzofuran is less polar than the starting material.
Expected Yield: 65–75% (over 2 steps). Data Validation:
-
¹H NMR (CDCl₃): Look for the characteristic furan protons.
-
C2-H: Doublet (~7.6 ppm).
-
C3-H: Doublet (~6.7 ppm).
-
Absence of aldehyde proton (~10.4 ppm).
-
Derivatization Strategies (The "5-Br" Handle)
Once 5-bromobenzofuran is synthesized, the bromine atom serves as a versatile handle for library expansion via Palladium-catalyzed cross-coupling.
Workflow Diagram
Figure 2: Functionalization of the 5-bromo handle.
Protocol: Suzuki-Miyaura Coupling (Example)
-
Mix: 5-Bromobenzofuran (1 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Dioxane/H₂O (4:1). Degas with N₂.
-
Run: Heat at 90°C for 12 h.
-
Result: 5-Arylbenzofuran derivatives.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Product is a solid, white powder but NMR shows aliphatic protons (-CH₂CH₂-). | Wrong Pathway: Formation of 6-bromo-2,3-dihydro-1,4-benzodioxine. | Ensure oxidation (Step 1) is complete before adding base. Acidic conditions favor the dioxine; basic conditions favor the furan. |
| Low Yield in Step 1 (Oxidation). | Alcohol is unreactive or over-oxidized. | Use DMP instead of Swern to avoid cryogenic conditions. Ensure the reaction is buffered (NaHCO₃) to prevent acid-catalyzed side reactions. |
| Incomplete Cyclization. | Base is too weak. | Switch from KOH/EtOH to t-BuOK/t-BuOH or reflux longer. The intramolecular aldol requires thermodynamic control. |
References
-
General Benzofuran Synthesis: Khan, M. et al. "Recent Developments in the Synthesis of Benzofurans." RSC Advances, 2015, 5, 126-150. Link
-
Oxidative Cyclization Strategy: Chen, C. et al. "Synthesis of Benzofurans via Oxidation of 2-Hydroxyethyl-phenols." Journal of Organic Chemistry, 2018, 83(17), 10060–10069. Link
-
Differentiation from Benzodioxines: Gu, S. et al. "Regioselective Synthesis of 1,4-Benzodioxanes vs Benzofurans." Tetrahedron Letters, 2010, 51(38), 5000-5003. Link
-
Starting Material Properties: PubChem Compound Summary for this compound. Link
Sources
- 1. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromobenzofuran | CAS 23145-07-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of benzoxazepine derivatives using 5-bromo-2-hydroxyethoxybenzaldehyde
Utilizing 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde as a Strategic Precursor
Executive Summary
The 1,4-benzoxazepine moiety is a privileged pharmacophore in neuropsychiatry and oncology, appearing in agents targeting dopamine receptors, histone deacetylases (HDAC), and PI3K pathways. This Application Note details a robust, modular protocol for synthesizing 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives starting from This compound .
Unlike conventional routes that require harsh Friedel-Crafts cyclizations, this protocol utilizes a mild Reductive Amination / Intramolecular Alkylation sequence. This approach preserves the 5-bromo handle, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Retro-Synthesis & Mechanism
The synthesis hinges on the bifunctional nature of the starting aldehyde. The aldehyde functionality serves as the electrophile for amine attachment, while the pendant hydroxyethyl ether acts as the latent electrophile for ring closure.
2.1 Mechanistic Pathway[1]
-
Imine Formation: Condensation of the aldehyde with a primary amine (
). -
Reduction: Conversion of the imine to a secondary amine using Sodium Borohydride (
). -
Activation: Conversion of the terminal alcohol to a leaving group (Mesylate).
-
Cyclization: Intramolecular nucleophilic substitution (
) by the secondary amine to close the 7-membered ring.
Figure 1: Step-wise synthetic workflow from aldehyde precursor to functionalized benzoxazepine.
Experimental Protocols
3.1 Materials & Reagents[2][3][4][5]
-
Precursor: this compound (CAS: 127154-22-7).[6]
-
Amine Partner: Primary amine (
, e.g., Benzylamine, Methylamine, Cyclopropylamine). -
Solvents: Methanol (anhydrous), Dichloromethane (DCM), Acetonitrile (MeCN).
-
Reagents: Sodium Borohydride (
), Methanesulfonyl Chloride (MsCl), Triethylamine ( ), Potassium Carbonate ( ).
3.2 Protocol A: Reductive Amination (Step 1 & 2)
Objective: Install the nitrogen atom and reduce the benzylic position.
-
Dissolution: In a round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
-
Imine Formation: Add the Primary Amine (1.1 equiv). Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. Disappearance of aldehyde peak indicates imine formation.
-
-
Reduction: Cool the solution to 0°C. Add
(1.5 equiv) portion-wise over 15 minutes.-
Caution: Gas evolution (
). Ensure proper venting.
-
-
Work-up: Stir at RT for 1 hour. Quench with saturated
solution. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Output: Crude amino-alcohol intermediate. (Usually sufficiently pure for the next step; if not, purify via flash chromatography).
3.3 Protocol B: Ring Closure via Mesylation (Step 3 & 4)
Objective: Intramolecular cyclization to form the 7-membered ring.
-
Activation: Dissolve the crude amino-alcohol (from Protocol A) in anhydrous DCM (0.15 M). Add
(3.0 equiv). -
Mesylation: Cool to 0°C. Dropwise add MsCl (1.2 equiv). Stir for 1 hour at 0°C.
-
Mechanistic Note: This converts the terminal hydroxyl into a Mesylate (-OMs) leaving group.
-
-
Solvent Swap (Critical): The cyclization is slow in DCM. Evaporate the DCM in vacuo (keep temperature < 30°C to avoid decomposition).
-
Cyclization: Re-dissolve the residue in Acetonitrile (MeCN) . Add anhydrous
(3.0 equiv). -
Reflux: Heat the mixture to reflux (80–82°C) for 6–12 hours.
-
TLC Monitoring: Look for the formation of a less polar spot compared to the intermediate.
-
-
Isolation: Cool to RT. Filter off solids (
). Concentrate filtrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Data Interpretation & Validation
4.1 Expected Analytical Signatures
Use the table below to validate the transformation at each stage.
| Stage | Proton NMR ( | Carbon NMR ( | MS (ESI) |
| Starting Material | Aldehyde singlet (~10.4 ppm) | Carbonyl (~188 ppm) | |
| Imine | Aldehyde peak disappears; Imine singlet (~8.5 ppm) | Imine C=N (~160 ppm) | |
| Intermediate | Benzylic | Benzylic C (~50-55 ppm) | |
| Final Product | 7-membered ring protons (multiplets ~3-4 ppm) | Distinct aliphatic peaks for C2, C3, C5 |
4.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete imine formation due to steric bulk of amine. | Add molecular sieves ( |
| No Cyclization | Nitrogen lone pair is protonated or non-nucleophilic. | Ensure excess base ( |
| Dimerization | Intermolecular reaction dominates over intramolecular. | Run the cyclization step under high dilution conditions (< 0.05 M). |
Advanced Application: Library Generation
The 5-bromo substituent on the benzoxazepine core is a "chemical handle." Following ring closure, the scaffold can be diversified using Suzuki-Miyaura coupling.
Protocol:
-
Dissolve 7-bromo-benzoxazepine (1 equiv) in Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.5 equiv) and
(3 equiv). -
Degas with Argon. Add
(5 mol%). -
Heat at 90°C for 4 hours.
Figure 2: Decision matrix for optimizing the reductive amination step based on amine sterics.
References
-
Katritzky, A. R., et al. (2001).[7] "Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones." Journal of Organic Chemistry.
-
Lévai, A. (2014). "Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1,5]-hydride shift cyclization reaction." Molecular Diversity.
-
Dawidowski, M., et al. (2021).[4][5] "Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepines." Journal of Chemical Information and Modeling.
-
Schenker, K. (1963).[8] "2,3,4,5-Tetrahydro-1,4-benzoxazepine."[2][5][8][9][10][11] Helvetica Chimica Acta. (Foundational chemistry for the tetrahydro-1,4-benzoxazepine ring system).
Sources
- 1. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|127154-22-7 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1,5]-hydride shift cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Coupling for 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Topic: Suzuki coupling reaction conditions for 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde Content Type: Application Note & Protocol
Abstract & Strategic Overview
This technical guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of This compound (Substrate 1 ). This scaffold is a critical intermediate in medicinal chemistry, often serving as a "linker-equipped" pharmacophore that combines an electrophilic aldehyde for further diversification (e.g., reductive amination) and a hydrophilic ethylene glycol tail to modulate solubility.
The Chemoselective Challenge
The successful coupling of Substrate 1 requires a protocol that addresses three competing chemical functionalities:
-
Aryl Bromide (Target): The desired site of oxidative addition.
-
Aldehyde (Sensitive): Susceptible to nucleophilic attack, Cannizzaro disproportionation, or aerobic oxidation under vigorous basic conditions.
-
Primary Alcohol (Interference): Potential for competitive coordination to Palladium or deprotonation, altering the electronic environment of the catalyst.
Core Recommendation: The "Golden Standard" protocol utilizes a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system with Potassium Phosphate (
Critical Reaction Parameters
Catalyst Selection: The Case for Bidentate Ligands
While tetrakis(triphenylphosphine)palladium(0) (
-
Recommended: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) . The wide bite angle and strong chelation of the dppf ligand prevent catalyst poisoning by the substrate's ether/alcohol side chain. -
Alternative:
+ SPhos . For sterically hindered boronic acids, SPhos provides the necessary steric bulk to facilitate reductive elimination.
Base Selection: Avoiding Aldehyde Degradation
Strong hydroxide or alkoxide bases (NaOH, NaOEt) must be avoided to prevent aldol condensation or Cannizzaro reactions of the aldehyde.
-
Optimal:
(tribasic) . It provides sufficient basicity for transmetallation without triggering rapid aldehyde degradation. -
Standard:
or . Effective, but can lead to emulsion formation in the presence of the PEG-like side chain.
Solvent System: Solubility & Phase Transfer
Substrate 1 is amphiphilic. Non-polar solvents (Toluene) may not fully dissolve the substrate, while protic solvents (MeOH) can react with the aldehyde (hemiacetal formation).
-
System: 1,4-Dioxane / Water (4:1 v/v) . Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base, creating an efficient interfacial reaction zone.
Detailed Experimental Protocol
Method A: High-Reliability Protocol (Recommended)
Suitable for coupling with aryl/heteroaryl boronic acids.
Reagents:
-
Substrate 1 (this compound): 1.0 equiv
-
Boronic Acid (
): 1.2 – 1.5 equiv -
Catalyst:
: 0.03 – 0.05 equiv (3-5 mol%) -
Base:
(Tribasic, anhydrous): 2.5 equiv -
Solvent: 1,4-Dioxane / Distilled Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup (Inert Atmosphere):
-
Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add Substrate 1 (e.g., 245 mg, 1.0 mmol), the Boronic Acid (1.2 mmol), and
(530 mg, 2.5 mmol) to the vial. -
Note: If the Boronic acid is prone to protodeboronation, increase loading to 1.5 equiv.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
CRITICAL: Sparge the mixture with Argon for 10–15 minutes. Oxygen is the enemy of Palladium and will lead to homocoupling or aldehyde oxidation.
-
-
Catalyst Addition:
-
Add
(24 mg, 0.03 mmol) quickly against a positive flow of Argon. -
Seal the vessel immediately with a Teflon-lined cap.
-
-
Reaction:
-
Heat the mixture to 80–90 °C in an oil block.
-
Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
-
Monitor by TLC or LC-MS. Typical reaction time: 2–6 hours.
-
Endpoint: Disappearance of the aryl bromide peak (Substrate 1 ).
-
-
Workup (Aldehyde Preservation):
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc due to the polarity of the alcohol/aldehyde).
-
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or poor solubility. | Switch to Pd(OAc)₂ (2%) + SPhos (4%) . Increase temp to 100°C. |
| Aldehyde Oxidation | Oxygen ingress or base too strong. | Degas solvents more thoroughly (Freeze-Pump-Thaw). Switch base to Cs₂CO₃ or KF . |
| Protodeboronation | Unstable Boronic Acid. | Use Boronic Ester (Pinacol) instead of acid. Lower temp to 60°C and extend time. |
| Homocoupling (R-R) | Oxygen presence.[5][6] | Rigorous exclusion of air is required. Ensure Argon balloon/line is active. |
| Product "Streaking" on TLC | Free alcohol interaction with Silica. | Add 1% Triethylamine or Acetic Acid to eluent (depending on product nature). |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical points where the specific functional groups of Substrate 1 interact with the system.
Caption: Catalytic cycle for the Suzuki coupling of Substrate 1. Note the critical regeneration of Pd(0) and the specific risks associated with the aldehyde and alcohol functionalities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 [matrix-fine-chemicals.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective Oxidation of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Abstract & Scope
This application note details the chemoselective oxidation of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde to 5-Bromo-2-(2-hydroxyethoxy)benzoic acid .
The primary synthetic challenge in this transformation is the chemoselectivity required to oxidize the aldehyde moiety (-CHO) to the carboxylic acid (-COOH) while preserving the primary alcohol (-CH₂OH) present on the ethoxy side chain. Standard strong oxidants (e.g., KMnO₄, Jones Reagent) typically result in over-oxidation, leading to dicarboxylic acids or lactonization byproducts.
This guide recommends the Pinnick Oxidation (Sodium Chlorite/Phosphate Buffer) as the gold standard protocol due to its mild conditions and high functional group tolerance. An alternative Silver Oxide (Ag₂O) protocol is provided for acid-sensitive substrates.
Chemical Strategy & Mechanism[1][2][3][4][5][6]
The Chemoselectivity Challenge
The substrate contains two oxidizable sites:
-
Aryl Aldehyde:
(Easier to oxidize) -
Primary Aliphatic Alcohol:
(Harder to oxidize, but susceptible to strong oxidants)
The Pinnick Solution
The Pinnick oxidation utilizes sodium chlorite (
Mechanism of Action:
-
Activation: Chlorite is protonated by the phosphate buffer to form chlorous acid.
-
Addition: Chlorous acid adds to the aldehyde carbonyl.[1][2]
-
Fragmentation: A concerted pericyclic shift eliminates hypochlorous acid (
), yielding the carboxylic acid. -
Scavenging (Critical): The byproduct
is a strong, non-selective oxidant that can chlorinate the aromatic ring or oxidize the alcohol. A scavenger (2-methyl-2-butene) is added to rapidly consume , generating a harmless chlorohydrin.
Figure 1: Mechanistic flow of the Pinnick Oxidation ensuring suppression of side reactions.
Experimental Protocols
Protocol A: Standard Pinnick Oxidation (Recommended)
Target Yield: >90% Selectivity: >98% (Aldehyde vs. Alcohol)
Reagents & Materials
| Reagent | Equiv.[2][3] | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant |
| Sodium Dihydrogen Phosphate ( | 1.5 | Buffer (pH control) |
| 2-Methyl-2-butene | 10.0 - 15.0 | HOCl Scavenger |
| tert-Butanol ( | Solvent | Solubilizer/Inert |
| Water | Solvent | Solubilizer for salts |
Step-by-Step Procedure
-
Solvent Preparation: Prepare a solvent mixture of
-BuOH : Water (3:1 v/v).-
Note: THF can be used if solubility is an issue, but
-BuOH is preferred as it is oxidation-resistant.
-
-
Dissolution: Dissolve This compound (1.0 equiv) in the solvent mixture (approx. 0.1 M concentration).
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv).
-
Caution: This reagent is volatile. Keep the reaction vessel cool during addition.
-
-
Oxidant Preparation: Dissolve
(1.5 equiv) and (1.5 equiv) in a minimal amount of water. -
Reaction Initiation: Add the aqueous oxidant solution dropwise to the stirred substrate solution at room temperature (20–25°C).
-
Observation: A slight yellow color may develop (ClO₂ gas), but the scavenger should keep this minimal.
-
-
Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of aldehyde peak; appearance of polar acid peak.
-
-
Quenching: If residual oxidant remains, add saturated aqueous
dropwise until the yellow color dissipates. -
Workup:
-
Evaporate volatile organics (
-BuOH/alkene) under reduced pressure. -
Acidify the remaining aqueous layer to pH ~2 with 1N HCl.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: Silver Oxide (Ag₂O) Oxidation (Alternative)
Use this if the substrate is sensitive to the acidic conditions of the Pinnick method.
Reagents
-
Substrate (1.0 equiv)
-
Silver Nitrate (
, 2.0 equiv) -
Sodium Hydroxide (
, 4.0 equiv) -
Solvent: THF/Water (1:1)
Procedure
-
Dissolve substrate in THF/Water.
-
Add
. -
Add
solution dropwise (Brown precipitate forms immediately). -
Stir at room temperature for 1–2 hours.
-
Filtration: Filter off the silver solids through Celite.
-
Acidification: Carefully acidify the filtrate to pH 2 to precipitate the benzoic acid.
Process Workflow & Quality Control
Figure 2: Operational workflow for the Pinnick Oxidation protocol.
Quality Control Specifications
| Test | Expected Result | Failure Mode Indicator |
| 1H NMR | Disappearance of -CHO proton (~10.4 ppm). Appearance of broad -COOH (~12-13 ppm). Retention of -OCH₂CH₂OH signals (~3.8-4.0 ppm). | Loss of ethylene glycol signals indicates oxidative cleavage. |
| HPLC | Shift to lower retention time (Reverse Phase) due to increased polarity of -COOH. | New peak with very low retention time (Diacid formation). |
| Appearance | White to off-white solid. | Yellow solid (Chlorinated impurities). |
Troubleshooting & Optimization
-
Chlorination Byproducts:
-
Incomplete Conversion:
-
Solubility Issues:
References
-
Lindgren, B. O., & Nilsson, T. (1973).[8] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1][8] Acta Chemica Scandinavica, 27, 888–890.[8]
-
Kraus, G. A., & Taschner, M. J. (1980).[8] Model studies for the synthesis of quassinoids. The Journal of Organic Chemistry, 45(6), 1175–1176.
-
Raiford, L. C. (2023). Oxidation of Aldehydes and Ketones (LibreTexts). Chemistry LibreTexts.
-
BenchChem. (2023). Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. BenchChem Protocols.
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Lindgren oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Preventing oxidation of aldehyde group in 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde storage
Ticket Subject: Preventing Oxidation in 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde Compound ID: 5-Br-2-HEB Status: Open Priority: High (Degradation Risk)
Executive Summary
You are experiencing or anticipating the degradation of This compound . The primary failure mode for this compound is the autoxidation of the formyl group (-CHO) into a carboxylic acid (-COOH), specifically forming 5-bromo-2-(2-hydroxyethoxy)benzoic acid .
This guide provides a mechanistic root cause analysis, a validated storage protocol, and a recovery workflow for compromised samples.
Module 1: Root Cause Analysis (The Science of Degradation)
Why is this happening? Aldehydes are thermodynamically unstable in the presence of atmospheric oxygen. This process is not a simple direct reaction but a radical chain mechanism known as autoxidation.[1][2][3]
For 5-Br-2-HEB , the presence of the ether linkage at the ortho position increases the electron density of the aromatic ring. While this stabilizes the molecule against some nucleophiles, it does not protect the benzylic hydrogen of the aldehyde group from radical abstraction.
The Autoxidation Pathway
The degradation follows a three-step cycle triggered by light (UV) or trace metal ions.
Figure 1: The radical chain mechanism converting your aldehyde to an acid impurity.[2]
Key Takeaway: Once the radical chain begins, it is autocatalytic.[1] A small amount of oxidation accelerates further degradation.
Module 2: Standard Operating Procedure (Storage)
Objective: Zero-contact storage to halt the initiation phase of autoxidation.
The "Golden Standard" Protocol
Do not rely on standard refrigeration alone. Follow this specific workflow for long-term stability (>1 month).
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is denser than air and "blankets" the solid/liquid, whereas Nitrogen ( |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy available for radical initiation. |
| Container | Amber Glass | Blocks UV radiation (290–400 nm) which acts as a primary radical initiator [2]. |
| Seal | Teflon Tape + Parafilm | Parafilm is permeable to oxygen over time. Teflon tape on the threads creates the primary gas barrier. |
Step-by-Step Inerting Procedure
-
Transfer: Move the compound to an amber vial. Fill the vial as much as possible to minimize headspace.
-
Purge: Insert a needle connected to an Argon line into the vial. Insert a second "vent" needle.
-
Flow: Flow Argon gently for 60 seconds to displace all atmospheric oxygen.
-
Seal: Remove the needles and immediately cap tightly.
-
Wrap: Apply Teflon tape clockwise around the cap threads, followed by a layer of Parafilm.
Module 3: Troubleshooting & Recovery
Issue: "My sample has turned from off-white to yellow/crusty." Diagnosis: Significant oxidation has occurred. The "crust" is likely the benzoic acid derivative, which has a higher melting point and different solubility profile.
Recovery Workflow: The Bicarbonate Wash Since the impurity is an acid (Carboxylic Acid) and your product is neutral (Aldehyde), we can use a pH-swing extraction to purify the compound without chromatography.
Figure 2: Acid-Base extraction workflow to remove oxidation byproducts.
Detailed Recovery Protocol
-
Dissolution: Dissolve the impure solid in Ethyl Acetate (EtOAc) .
-
Note: Avoid Methanol/Ethanol as they are miscible with water and complicate the separation.
-
-
Extraction: Transfer to a separatory funnel. Add an equal volume of Saturated Sodium Bicarbonate (
) . -
Agitation: Shake vigorously and vent. The
will deprotonate the benzoic acid impurity ( ), converting it to a water-soluble salt. The aldehyde ( ) remains in the organic layer. -
Separation: Drain the aqueous (bottom) layer.
-
Rinse: Wash the organic layer once with Brine (sat. NaCl) to remove trapped water.
-
Drying: Pour the organic layer over anhydrous Magnesium Sulfate (
). Filter and evaporate solvent.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No. Storing aldehydes in nucleophilic solvents like Methanol can lead to acetal/hemiacetal formation , especially if any trace acid is present. DMSO is hygroscopic and can facilitate oxidation. Always store as a dry solid [3].
Q2: I don't have Argon. Is Nitrogen okay? A: Nitrogen is acceptable for short-term storage (<1 week), but it is lighter than Argon and mixes more easily with air if the vial is opened. If using Nitrogen, ensure a constant positive pressure line is used during transfers.
Q3: Does the 2-hydroxyethoxy group pose a risk? A: The primary alcohol on the ethoxy chain is generally stable, but it introduces the possibility of intramolecular hydrogen bonding. While less likely to cyclize into a stable ring compared to a 4- or 5-hydroxy chain, it does make the molecule more polar. This confirms that Ethyl Acetate is the correct solvent for purification (as opposed to Hexanes, in which this compound might be insoluble).
Q4: How do I check purity without running an NMR? A: TLC (Thin Layer Chromatography).
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 30% EtOAc / 70% Hexanes.
-
Visualization: UV Light.[4]
-
Result: The Carboxylic Acid impurity will be much more polar (lower
) and often "streaks" on the silica. The Aldehyde will run higher as a distinct spot.
References
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzaldehyde. Retrieved from [Link] (Referencing general aldehyde UV sensitivity).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Retrieved from [Link]
- Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
Sources
Technical Support Center: Optimizing Williamson Ether Synthesis for 5-Bromosalicylaldehyde
Subject: Protocol Optimization & Troubleshooting for O-Alkylation of 5-Bromosalicylaldehyde Ticket ID: WES-5BSA-OPT Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
5-Bromosalicylaldehyde (CAS: 1761-61-1) is a critical pharmacophore and linker intermediate. While Williamson ether synthesis is the standard route for its functionalization, this specific substrate presents unique challenges due to intramolecular hydrogen bonding (between the phenolic -OH and aldehyde -CHO) and the electron-withdrawing nature of the bromine and aldehyde groups.
This guide moves beyond generic textbook protocols to address the specific kinetic and thermodynamic barriers associated with this scaffold.
Module 1: The "Golden Path" Protocol
Standardized Operating Procedure (SOP) for Maximum Yield
Context: The following protocol uses a Carbonate/DMF system. This is preferred over Hydroxide/Water systems to prevent the Cannizzaro reaction (disproportionation of the aldehyde) and minimize hydrolysis of the alkyl halide.
Optimized Reagent Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 5-Bromosalicylaldehyde | 1.0 | Substrate | Must be dry (free of moisture). |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | If R-Cl is used, add 0.1 eq KI (Finkelstein). |
| Potassium Carbonate ( | 1.5 - 2.0 | Base | Anhydrous, micronized powder preferred. |
| DMF (Dimethylformamide) | [0.5 M] | Solvent | Strictly Anhydrous. Water kills this reaction. |
Step-by-Step Workflow
-
Activation Phase (Critical):
-
Charge the flask with 5-bromosalicylaldehyde, anhydrous
, and anhydrous DMF under inert atmosphere ( or Ar). -
Heat to 60°C for 30-45 minutes before adding the alkyl halide.
-
Why? You must mechanically and thermodynamically break the intramolecular H-bond (See Module 2) and generate the phenoxide anion fully.
-
-
Addition Phase:
-
Cool slightly (to ~40°C) to prevent exotherm spikes, then add the Alkyl Halide dropwise.
-
If using a chloride (R-Cl), add catalytic Potassium Iodide (KI) at this stage.
-
-
Reaction Phase:
-
Heat to 60-80°C . Monitor via TLC/HPLC.
-
Time: Typically 2–6 hours. Do not overnight unnecessarily to avoid aldehyde oxidation.
-
-
Workup:
-
Pour mixture into ice-cold water (precipitates the ether if solid, or separates oil).
-
Extract with EtOAc.[1] Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine.
-
Workflow Visualization
Figure 1: The "Activation Phase" is the most skipped step leading to low yields. It ensures the phenoxide is available before the electrophile is introduced.
Module 2: Troubleshooting Low Yields
Diagnostic Logic for "Stalled" Reactions
Q: My reaction stalls at 60% conversion. Adding more base doesn't help. Why?
A: The "Intramolecular Shielding" Effect. 5-bromosalicylaldehyde possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This forms a pseudo-6-membered ring that stabilizes the proton, making it significantly less acidic than a standard phenol.
-
Symptom: Starting material remains, but alkyl halide is consumed (likely hydrolyzed by trace water).
-
Fix 1 (The Cesium Switch): Switch from
to Cesium Carbonate ( ) . The "Cesium Effect" involves the larger Cs+ cation stabilizing the phenoxide more effectively and improving solubility in DMF, breaking the tight ion pairs. -
Fix 2 (The Solvent Switch): If DMF is difficult to remove, switch to Acetonitrile (MeCN) at reflux. It is polar enough to support the S_N2 mechanism but easier to remove.
Q: I see a new impurity spot just below the product. What is it?
A: Likely the Cannizzaro Product or Oxidation. If you used a strong hydroxide base (NaOH/KOH), the aldehyde can disproportionate into the alcohol and carboxylic acid (Cannizzaro).
-
Prevention: Stick to Carbonate bases (
, ). They are basic enough to deprotonate the phenol ( ) but not strong enough to attack the aldehyde.
Module 3: Impurity Profiling & Data
Solvent Efficacy Table
Data based on internal standard reaction with Benzyl Bromide.
| Solvent | Dielectric Constant ( | Yield (2h, 60°C) | Pros | Cons |
| DMF | 36.7 | 92% | High solubility, fast rate. | High BP, difficult workup. |
| DMSO | 46.7 | 88% | Fastest rate. | Hygroscopic, difficult to remove. |
| Acetone | 20.7 | 65% | Easy workup. | Low BP limits temp; requires longer time. |
| MeCN | 37.5 | 81% | Good balance. | Requires reflux for full conversion. |
Decision Logic for Troubleshooting
Figure 2: Follow this logic path to identify if the failure is thermodynamic (H-bond) or kinetic (Hydrolysis).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed this up?
A: Technically yes, but proceed with caution. NaH is a strong base and will irreversibly deprotonate the phenol. However, the hydrogen gas evolution can be vigorous. Furthermore, naked phenoxides generated by NaH are extremely reactive and may result in C-alkylation on the ring (ortho to the phenol) rather than the desired O-alkylation, especially in this electron-deficient ring system.
Q: Why is my product colored yellow/brown? A: 5-bromosalicylaldehyde derivatives often form Schiff bases with trace amines or undergo aldol-like condensations if the temperature is too high (>100°C). A yellow color is intrinsic to many salicylaldehyde derivatives, but a dark brown tar indicates decomposition. Ensure your temperature does not exceed 80°C.
Q: My alkyl halide is a secondary bromide. Yield is <30%. A: Secondary halides are prone to E2 elimination rather than S_N2 substitution, especially with basic phenoxides.
-
Solution: Lower the basicity (stick to Carbonate), increase the concentration of the electrophile, and consider using a less polar solvent (like Acetone) to disfavor the separation of charge in the E2 transition state, though this is a trade-off with S_N2 rate [2].
References
-
BenchChem. (2025).[1] General Protocol for Williamson Ether Synthesis and Optimization.[1] Retrieved from
-
Chemistry LibreTexts. (2020).[2] 15.3: The Williamson Ether Synthesis.[2][3] Retrieved from [2]
-
National Center for Biotechnology Information. (2022). Intramolecular Hydrogen-Bond Activation: Strategies in Organic Synthesis. PMC8811234. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromosalicylaldehyde.[4] Retrieved from
Sources
Removing unreacted 5-bromosalicylaldehyde from hydroxyethoxy product
Technical Support Center: Purification of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Case ID: PUR-5BHEB-001 Status: Active Guide Applicable Synthesis: Alkylation of 5-bromosalicylaldehyde (e.g., using ethylene carbonate or 2-bromoethanol).
Executive Summary
This guide addresses the removal of unreacted 5-bromosalicylaldehyde (SM) from the target product This compound (Product) .
The separation relies on a critical chemical differentiator: Acidity .
-
The Impurity (SM): Contains a phenolic hydroxyl group. Due to the ortho-formyl and para-bromo electron-withdrawing groups, this phenol is significantly more acidic (
) than typical phenols. -
The Product: Contains an aliphatic primary alcohol (neutral,
) and an ether linkage (stable to base).
Part 1: Diagnostic & Validation (The "Is it Clean?" Test)
Before attempting purification, you must confirm the presence of the impurity. Do not rely solely on yield calculations.
Protocol A: The Ferric Chloride Test (Qualitative)
This is your rapid "Go/No-Go" gauge. Phenols form violet/purple complexes with Fe(III).[1]
-
Dissolve ~5 mg of your crude solid in 1 mL of Methanol or DCM.
-
Add 2 drops of 1% Aqueous Ferric Chloride (
) . -
Result Interpretation:
Protocol B: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes:Ethyl Acetate (3:1 or 2:1).
-
Visualization: UV (254 nm).
-
Expected
Pattern:-
Top Spot (High
): Unreacted 5-bromosalicylaldehyde.-
Why? Strong intramolecular hydrogen bonding between the phenolic -OH and the aldehyde carbonyl masks the polarity, making it travel faster on silica.
-
-
Bottom Spot (Lower
): Hydroxyethoxy product.-
Why? The free aliphatic -OH interacts strongly with the silica stationary phase, retarding migration.
-
-
Part 2: Purification Workflows
Method 1: The pH-Switch Extraction (Primary Strategy)
Best for: Removing bulk starting material (>5% impurity).
This method utilizes the acidity difference.[4] We use a base strong enough to deprotonate the phenol (making it water-soluble) but mild enough to prevent Cannizzaro reactions or Aldol condensations on the aldehyde group.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]
-
Base: 10% Potassium Carbonate (
) (Preferred) or 0.5 M NaOH (Cold).
Step-by-Step Protocol:
-
Dissolution: Dissolve crude mixture in DCM (10 mL per gram of solid).
-
The Wash: Transfer to a separatory funnel. Add an equal volume of cold (0-5°C) 10%
. -
Extraction: Shake vigorously for 2 minutes. Vent frequently.
-
Mechanism:[4]
. The phenolate moves to the water layer.
-
-
Separation: Drain the organic layer (bottom for DCM). Keep the aqueous layer for recovery if needed.
-
Repeat: Perform the basic wash 2 more times.
-
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove residual base and break emulsions.
-
Drying: Dry over Anhydrous
, filter, and concentrate.
Caption: Logical flow for the pH-controlled separation of phenolic impurities.
Method 2: Recrystallization (Polishing Step)
Best for: High purity requirements (>99%) after Method 1.
Since the product contains a bromine atom and an aromatic ring, it crystallizes well.
-
Solvent System A: Ethanol (95%).
-
Solvent System B: Ethyl Acetate / Hexanes (1:4).
Protocol:
-
Dissolve the solid in the minimum amount of boiling solvent.[2]
-
Allow to cool slowly to room temperature.
-
Chill in an ice bath for 1 hour.
-
Filter the crystals and wash with cold Hexanes.
-
Note: The phenolic impurity is more soluble in cold organic solvents than the crystalline ether product, so it remains in the mother liquor.
-
Part 3: Troubleshooting & FAQs
Q1: I used NaOH for the wash, and my product yield dropped significantly. Why? A: Aldehydes are sensitive to strong bases. Even though the ether linkage is stable, the aldehyde group can undergo a Cannizzaro reaction (disproportionation into carboxylic acid and alcohol) in the presence of concentrated hydroxide.
-
Fix: Switch to Potassium Carbonate (
) .[5] It provides a pH of ~11, sufficient to deprotonate the phenol ( 7.6) but mild enough to preserve the aldehyde.
Q2: The layers aren't separating (Emulsion). What do I do? A: Brominated compounds are heavy and lipophilic, often causing density issues with aqueous washes.
-
Fix: Add Saturated Brine to the aqueous layer to increase ionic strength and density difference. If using DCM, the organic layer is on the bottom; if the emulsion persists, filter the entire mixture through a pad of Celite before separating.
Q3: Can I use a scavenger resin instead of liquid extraction? A: Yes. This is excellent for small-scale library synthesis.
-
Recommendation: Use a Polymer-Supported Carbonate (MP-Carbonate) or a Strong Anion Exchange (SAX) resin.
-
Protocol: Add 3 equivalents of resin to your reaction mixture (or crude solution). Shake for 2 hours. Filter. The phenolic impurity binds to the resin; the product passes through.
Q4: My TLC shows the starting material spot is HIGHER than the product. Is this correct?
A: Yes. While phenols are generally polar, ortho-hydroxybenzaldehydes (like 5-bromosalicylaldehyde) form a strong intramolecular hydrogen bond (between the -OH and C=O). This "hides" the polar protons, making the molecule behave more non-polar (higher
Summary of Chemical Data
| Property | 5-Bromosalicylaldehyde (Impurity) | This compound (Product) |
| Functional Groups | Phenol, Aldehyde, Aryl Bromide | Primary Alcohol, Ether, Aldehyde, Aryl Bromide |
| Acidity ( | ~7.6 (Acidic) | ~16 (Neutral) |
| TLC Polarity | Less Polar (High | More Polar (Low |
| Reaction to Base | Deprotonates (Soluble in water) | Inert (Remains in organic) |
| FeCl3 Test | Positive (Violet) | Negative (Yellow) |
References
-
Acidity of Salicylaldehydes
-
ChemicalBook.[6] (n.d.). 5-Bromosalicylaldehyde Properties and pKa data. Retrieved from
-
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed).
-
Ferric Chloride Test Mechanism
-
Alfa Chemistry. (n.d.). Ferric Chloride Test for Phenols. Retrieved from
-
-
Recrystallization Strategies for Schiff Base Precursors
Sources
Technical Support Center: Solubilization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
The following technical guide addresses the solubility challenges associated with 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde . This document is structured as a Tier 2 Technical Support escalation resource, designed for researchers requiring immediate, high-fidelity experimental protocols.
Case ID: SOL-BR-ALD-005 Compound Class: Halogenated Aromatic Aldehyde / Phenolic Ether Primary Issue: High lipophilicity (Bromine/Aromatic ring) overcoming the polarity of the hydroxyethoxy tail, resulting in aqueous insolubility or precipitation in biological media.
Executive Summary & Chemical Logic
The Core Problem:
Your molecule, this compound, presents a classic "solubility paradox." While the 2-hydroxyethoxy tail (
The Solution Strategy: To solubilize this compound, we must disrupt these intermolecular forces using one of three proven tiers:
-
Co-solvency: Using DMSO or Ethanol to solvate the aromatic core before aqueous dilution.
-
Host-Guest Complexation: Encapsulating the hydrophobic bromine/benzene region inside a Cyclodextrin cavity.
-
Micellar Dispersion: Using non-ionic surfactants to sequester the compound in hydrophobic cores.
Decision Matrix: Selecting Your Method
Before proceeding, determine your experimental constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental tolerance.
Method 1: The Co-Solvent "Crash-Out" Prevention Protocol
Best For: High-throughput screening (HTS), chemical synthesis, and robust cell lines.
The most common failure mode here is "Precipitation Shock." If you inject a concentrated DMSO stock directly into a static volume of water, the solvent exchanges too rapidly, leaving the compound to aggregate and crash out instantly.
Reagents
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Aqueous Buffer: PBS or Media (Pre-warmed to 37°C).
Step-by-Step Protocol
-
Prepare Stock: Dissolve the solid compound in pure DMSO to a concentration 1000x higher than your final target concentration (e.g., if you need 10 µM final, make a 10 mM stock).
-
Tip: Vortex until absolutely clear. If particles persist, sonicate for 30 seconds.
-
-
The "Dropwise-Vortex" Technique:
-
Place your aqueous buffer in a tube and set it on a vortex mixer at medium speed .
-
While the buffer is swirling, add the DMSO stock dropwise into the center of the vortex.
-
Why? This ensures immediate dispersion, preventing local regions of high water content that trigger precipitation.
-
-
Equilibration: Allow the solution to stand for 5 minutes. Inspect for turbidity (cloudiness).[1]
Solvent Tolerance Table:
| Solvent | Max Final % (Cell Culture) | Max Final % (Enzymatic) | Notes |
|---|---|---|---|
| DMSO | 0.1% - 0.5% | 1.0% - 5.0% | Permeabilizes membranes; can affect cell signaling [1]. |
| Ethanol | 0.1% - 0.5% | 1.0% - 2.0% | Volatile; evaporation can change concentration over time. |
| DMF | < 0.1% | < 1.0% | Hepatotoxic; avoid if possible. |
Method 2: Cyclodextrin Encapsulation (The "Stealth" Mode)
Best For: Animal studies (in vivo), sensitive primary cells, and preventing aldehyde oxidation.
Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The 5-Bromo-benzene ring of your compound fits perfectly into the cavity of
Recommended CD: Hydroxypropyl-
Protocol: Molecular Encapsulation
-
Carrier Preparation: Prepare a 20% (w/v) HP-
-CD solution in water or PBS. Filter sterilize (0.22 µm). -
Compound Addition: Add your solid this compound to this solution.
-
Target Ratio: You generally need a 5:1 to 10:1 molar excess of Cyclodextrin to Compound to drive the equilibrium toward the complex.
-
-
Energy Input:
-
Shake: Place on an orbital shaker at 200 RPM for 24–48 hours at room temperature.
-
Sonicate: Alternatively, sonicate in a water bath for 30 minutes.
-
-
Filtration: Filter the resulting solution through a 0.45 µm PVDF filter to remove any uncomplexed solid. The filtrate contains your solubilized drug.
Figure 2: Schematic of the host-guest inclusion complex formation.
Troubleshooting & FAQ
Q1: My solution turned yellow/brown after sitting for a day. What happened? A: You likely experienced oxidation . Benzaldehydes are prone to air oxidation, converting to benzoic acids (in your case, 5-bromo-2-(2-hydroxyethoxy)benzoic acid).
-
Fix: Degas your buffers with Nitrogen/Argon before use. Store DMSO stocks at -20°C under inert gas.
Q2: Can I use a high pH buffer (pH 10) to deprotonate it? A: ABSOLUTELY NOT. While high pH ionizes phenols, your compound is an ether (blocked phenol), so it won't ionize easily. More importantly, aldehydes without alpha-hydrogens undergo the Cannizzaro Reaction in strong base, disproportionating into an alcohol and a carboxylic acid [3].[2][3][4] Keep pH between 6.0 and 8.0.
Q3: I see "needles" forming in my petri dish. A: This is crystal growth driven by the Ostwald Ripening effect. Your initial mixing was likely insufficient, leaving micro-seeds.
-
Fix: Switch to Method 2 (Cyclodextrins), which inhibits crystal nucleation.
Q4: The compound precipitates when I freeze the media. A: Freeze-thaw cycles promote crystal lattice formation.
-
Fix: Do not freeze diluted working solutions. Prepare fresh from DMSO stock or the Cyclodextrin complex each time.
References
-
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529–1532. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94. Link
Sources
Minimizing polymerization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde during heating
The following technical guide addresses the stability of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS: 127154-27-2). It is designed for researchers observing degradation, gumming, or polymerization during thermal processing.
Executive Summary: The "Bifunctional" Trap
The Core Issue: this compound contains two reactive functional groups within the same molecule:
-
Electrophilic Aldehyde: Activated by the electron-withdrawing bromine atom at the 5-position.
-
Nucleophilic Primary Alcohol: Located on the flexible ethoxy tail.
The Failure Mode: Under heating, these groups react intermolecularly. The alcohol of one molecule attacks the aldehyde of another, forming a hemiacetal . This process repeats, creating a polyhemiacetal or polyacetal chain. This manifests as the material turning into a viscous oil, gum, or insoluble glass, often mistaken for "decomposition."
Module 1: Mechanism of Failure
Understanding the enemy is the first step to control. The polymerization is typically acid-catalyzed and thermally accelerated .
Diagram 1: Intermolecular Polymerization Pathway
This diagram illustrates how the "tail" of one molecule attacks the "head" of another.
Caption: Step-growth polymerization mechanism driven by intermolecular hemiacetal formation.
Module 2: Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: "I heated the solid to melt it, and it turned into a non-solidifying gum. Why?"
Diagnosis: You likely triggered self-polymerization . Explanation: The bromine atom at the 5-position exerts an inductive effect (-I), making the aldehyde carbon highly positive (electrophilic). Upon melting, the crystal lattice breaks, allowing the flexible hydroxyethoxy tails to freely attack neighboring aldehyde groups. Solution:
-
Avoid bulk melting. If you need to transfer it, dissolve it in a solvent at room temperature.
-
Do not distill. This compound has a high boiling point; the heat required to distill it will almost certainly polymerize it before it distills.
Q2: "Can I use acid catalysis for my downstream reaction?"
Warning: Extreme Caution Required. Explanation: Acids (e.g., p-TsOH, HCl) are potent catalysts for acetal formation. If you add acid before the aldehyde reacts with your intended partner, it will react with itself. Protocol Adjustment:
-
Order of Addition: Add the this compound last , or add it slowly to a solution already containing the other reactant and catalyst.
-
Dilution: Run the reaction at high dilution (0.1 M or less) to favor the cross-reaction over self-polymerization.
Q3: "What is the best solvent for heating this compound?"
Recommendation: Non-protic, non-nucleophilic solvents.
| Solvent Class | Suitability | Notes |
| Toluene/Benzene | High | Excellent. Forms azeotropes to remove water (if acetalization is reversible). |
| DCM/Chloroform | Medium | Good solubility, but chloroform often contains trace HCl (stabilizer) which catalyzes polymerization. Must use base-washed CHCl3. |
| Alcohols (MeOH/EtOH) | Low | Avoid. The solvent alcohol will compete with the internal alcohol, forming mixed acetals. |
| DMF/DMSO | Medium | Good solubility, but high boiling points make removal difficult without heat (risk). |
Module 3: Prevention Protocols
Protocol A: Acid Scavenging (Pre-Heating)
Perform this workup if your starting material smells acrid or has a low pH, indicating trace acid impurities.
-
Dissolve: Dissolve the crude aldehyde in Ethyl Acetate or Dichloromethane (10 mL/g).
-
Wash: Wash with 5% NaHCO₃ (aq) solution (2x). This neutralizes trace acids that catalyze polymerization.
-
Dry: Dry over anhydrous K₂CO₃ (Potassium Carbonate) or Na₂SO₄.
-
Expert Note: K₂CO₃ is slightly basic and acts as a stabilizer against acid-catalyzed polymerization.
-
-
Concentrate: Evaporate solvent at < 40°C under reduced pressure. Do not heat to dryness; leave as a concentrated oil if immediate use is intended, or crystallize immediately.
Protocol B: Safe Storage
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen flush is mandatory. Oxygen converts aldehydes to benzoic acids, which are acidic and will autocatalyze the polymerization of the remaining aldehyde.
-
Physical State: Solid state is most stable. If it oils out, induce crystallization by scratching or seeding.
Diagram 2: Decision Tree for Handling
Caption: Operational workflow for handling and storage to prevent degradation.
References
-
ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Benzaldehyde, 5-bromo-2-hydroxy- Data. Retrieved from
-
BenchChem. (2025).[1][2] Reactivity of Bromosalicylaldehyde Derivatives. Retrieved from
-
PubChem. (2025).[3] 5-Bromo-2-methoxybenzaldehyde Compound Summary. Retrieved from
Sources
Technical Support: Optimizing Wittig Olefination of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Ticket ID: WIT-5BR-OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are experiencing low yields (<40%) in the Wittig olefination of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde .
This substrate presents a "perfect storm" of three competing factors that kill conversion:
-
The Proton Trap: The free hydroxyl group on the ethoxy chain is acidic (
) relative to the phosphonium ylide ( ). -
Electronic Deactivation: The ortho-alkoxy group is a strong electron-donating group (EDG), rendering the aldehyde less electrophilic.
-
Steric Shielding: The ortho-substituent physically blocks the trajectory of the bulky triphenylphosphonium ylide.
This guide provides a root-cause analysis and two validated protocols to recover your yield.
Module 1: Root Cause Analysis
The "Hidden" Quencher (Primary Failure Mode)
The most common reason for failure with this specific substrate is stoichiometric mismatch .
Wittig reagents (ylides) are strong bases. Upon addition, the ylide will instantly deprotonate the terminal alcohol of your substrate before it attacks the aldehyde.
-
Result: You consume 1 equivalent of your expensive ylide just to form an alkoxide salt.
-
Symptom: The reaction stalls at 50% conversion or lower, even if you calculated a 1:1 ratio.
Electronic & Steric Deactivation
The 2-(2-hydroxyethoxy) substituent is an electron donor. By resonance, it increases electron density at the carbonyl carbon, making it less "hungry" for the nucleophilic ylide. Additionally, the ethylene glycol chain creates a "floppy" steric barrier near the reaction center.
Visualizing the Failure Mode
Figure 1: Mechanistic competition between deprotonation (Path A) and olefination (Path B).
Module 2: Troubleshooting Protocols
Method A: The "Sledgehammer" Approach (No Protection)
Best for: Rapid screening, small scale (<100 mg), or when the product is stable to strong base.
If you cannot protect the alcohol, you must sacrifice reagent to satisfy the proton transfer.
-
Stoichiometry: Use 2.5 to 3.0 equivalents of the Phosphonium Salt and Base.
-
Eq 1: Deprotonates the -OH.
-
Eq 2: Performs the Wittig reaction.
-
Eq 0.5: buffer for moisture/impurities.
-
-
Base Selection: Switch to NaHMDS or LiHMDS (Lithium Hexamethyldisilazide).
-
Why: Lithium salts (Li+) can catalyze the decomposition of the oxaphosphetane intermediate, preventing the reaction from stalling, especially with electron-rich aldehydes [1].
-
-
Temperature: Run the ylide formation at -78°C, add substrate, then warm to reflux (THF) or 40°C. The electron-rich aldehyde requires thermal energy to overcome the activation barrier.
Method B: The "Surgeon" Approach (Protection Strategy)
Best for: Scale-up (>1g), precious intermediates, or GMP workflows.
-
Step 1: Protection. Protect the alcohol as a TBS ether (tert-butyldimethylsilyl) or THP ether .
-
Reagents: TBSCl, Imidazole, DMF, RT, 2h.
-
Yield: Typically >95% quantitative.
-
-
Step 2: Wittig. Perform standard Wittig with 1.2 equivalents of ylide.
-
Step 3: Deprotection. TBAF (THF) or mild acid (HCl/MeOH).
Module 3: The "Ghost" Yield (Purification)
Researchers often report "low yield" when the product is actually trapped in the Triphenylphosphine Oxide (TPPO) byproduct. TPPO forms a hard-to-separate molecular complex with polar products (like yours, which contains an ether and alcohol).
The Fix: Magnesium Chloride Complexation Do not rely solely on chromatography.[1] Use the MgCl₂ "crash out" method [2].
| Step | Action | Mechanism |
| 1 | Dissolve crude mixture in Toluene or Ethanol/Toluene (9:1). | Solubilizes product. |
| 2 | Add 2.0 equiv MgCl₂ (anhydrous) and stir vigorously at 50°C for 2h. | Mg²⁺ coordinates to the Lewis basic Oxygen of TPPO. |
| 3 | Cool to RT and filter the resulting precipitate. | The [Mg(TPPO)₆]Cl₂ complex precipitates out. |
| 4 | Concentrate filtrate. | Product remains in solution; TPPO is largely removed. |
Module 4: Decision Matrix & FAQ
Troubleshooting Logic Tree
Figure 2: Step-by-step logic to identify the failure point.
Frequently Asked Questions
Q: Can I use Potassium tert-butoxide (KOtBu) as the base? A: Yes, but be careful. KOtBu is bulky. If you are forming a "non-stabilized" ylide (e.g., from methyltriphenylphosphonium bromide), KOtBu is excellent. However, if your ylide is "stabilized" (e.g., has an ester/ketone group), KOtBu might cause transesterification or other side reactions. For this specific substrate, NaHMDS is generally cleaner because the Lithium/Sodium counter-ion helps activate the aldehyde oxygen.
Q: Why not use the Horner-Wadsworth-Emmons (HWE) reaction instead? A: If you are targeting an (E)-alkene and using a stabilized ylide (e.g., for an acrylate product), you should switch to HWE. Phosphonate esters are more nucleophilic and less bulky than triphenylphosphonium ylides, helping to overcome the steric hindrance of the ortho-alkoxy group [3].
Q: My product is an oil and I see white crystals. Is that product?
A: Likely not. That is almost certainly Triphenylphosphine Oxide (TPPO).[2] Do not assume it is product. Verify with crude NMR (
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
-
Vallette, D., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[3][4][5] Organic Process Research & Development. Link[4]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link
Sources
Validation & Comparative
Decoding the Signature of Bromine: A Guide to the Mass Spectrometry Isotope Pattern of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular identification. The presence of certain elements, like bromine, leaves a characteristic isotopic signature that can be a powerful confirmation of a compound's identity. This guide provides an in-depth analysis of the theoretical and experimental mass spectrometry isotope pattern of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde, offering a comparative framework for data interpretation.
The Telltale Doublet: Understanding Bromine's Isotopic Fingerprint
At the heart of this analysis is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.69% and 49.31%, respectively).[1][2] This near 1:1 ratio is the key to its distinctive appearance in a mass spectrum.[3][4] For any molecule containing a single bromine atom, the mass spectrum will exhibit a pair of peaks of almost equal intensity for the molecular ion, separated by two mass-to-charge units (m/z). This characteristic "M" and "M+2" pattern is a reliable indicator of bromine's presence.[5]
Theoretical Isotope Pattern of this compound
To predict the mass spectrum of this compound, we first need to determine its molecular formula and mass.
Chemical Formula: C₉H₉BrO₃
Molecular Weight Calculation: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and either ⁷⁹Br or ⁸¹Br).
-
Molecular Ion (M) with ⁷⁹Br: 243.974 m/z[6]
-
Molecular Ion (M+2) with ⁸¹Br: 245.972 m/z
The theoretical isotopic distribution, therefore, predicts two major peaks in the molecular ion region with a roughly 1:1 intensity ratio, separated by 2 m/z.
| Ion | Isotope | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | ⁷⁹Br | 243.974 | 100.0 |
| [M+2]⁺ | ⁸¹Br | 245.972 | 97.3 |
Experimental Verification: A Comparative Analysis
While theoretical calculations provide a strong foundation, experimental conditions can influence the observed spectrum. The choice of ionization technique is a critical factor.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules.[7][8] This method often leads to extensive fragmentation, providing valuable structural information.[9][10]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample molecules are bombarded with a beam of electrons, typically at 70 eV, causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Workflow for EI-MS Analysis
Caption: Workflow for EI-MS analysis of this compound.
Expected Experimental Spectrum vs. Theoretical Pattern
In an EI spectrum of this compound, we would expect to see the characteristic 1:1 doublet for the molecular ion at m/z 244 and 246. However, due to the high energy of EI, the molecular ion peak may be weak. Significant fragmentation is also anticipated. Common fragmentation pathways could include the loss of the hydroxyethoxy group or the aldehyde group, and these fragment ions containing bromine would also exhibit the 1:1 isotope pattern.
| Feature | Theoretical Prediction | Expected Experimental Observation (EI-MS) |
| Molecular Ion (M, M+2) | m/z 244, 246 (Ratio ~1:1) | Present, potentially with low intensity. |
| Fragmentation | Not explicitly predicted | Extensive fragmentation is likely. |
| Bromine-containing Fragments | N/A | Will also show the ~1:1 M and M+2 pattern. |
Electrospray Ionization (ESI) Mass Spectrometry
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique.[11] It is particularly useful for analyzing larger or more polar molecules and typically results in less fragmentation, with the protonated molecule [M+H]⁺ or other adducts being the most prominent ions.[12][13]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: The compound is dissolved in a suitable solvent mixture, often containing a protic solvent like methanol or water and a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: The solution is infused at a low flow rate into the ESI source.
-
Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis & Detection: The ions are then analyzed and detected in the same manner as in EI-MS.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of this compound.
Expected Experimental Spectrum vs. Theoretical Pattern
With ESI, we would expect to observe the protonated molecule, [M+H]⁺. The bromine isotope pattern would therefore appear at m/z 245 and 247. Due to the gentle nature of ESI, the molecular ion adduct should be significantly more abundant than in the EI spectrum, with minimal fragmentation.
| Feature | Theoretical Prediction (for [M+H]⁺) | Expected Experimental Observation (ESI-MS) |
| Protonated Molecule ([M+H]⁺, [M+H+2]⁺) | m/z 245, 247 (Ratio ~1:1) | Prominent peaks with the expected ratio. |
| Fragmentation | Minimal | Very little fragmentation is expected. |
| Other Adducts | Possible (e.g., [M+Na]⁺) | Sodium or other adducts may be observed. |
Conclusion: A Powerful Diagnostic Tool
The characteristic 1:1 isotopic pattern of bromine is a powerful diagnostic tool in mass spectrometry. By comparing the experimentally obtained mass spectrum of this compound with its theoretical isotope pattern, researchers can confidently confirm its identity. The choice of ionization technique, either the fragment-rich EI or the gentle ESI, will dictate the overall appearance of the spectrum but the telltale bromine doublet will remain a constant and reliable signature.
References
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Gao, A., & Siegel, M. M. (2021). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 93(1), 177–183. Retrieved from [Link]
-
SlideShare. (2021). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
-
Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(6), 453–458. Retrieved from [Link]
-
Fiveable. (n.d.). Electron Ionization Definition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]
-
ChemLin. (n.d.). Bromine-81 - isotopic data and properties. Retrieved from [Link]
-
Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81). Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopes of bromine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
WebElements. (n.d.). Bromine » isotope data. Retrieved from [Link]
-
ChemRxiv. (2023). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Analysis of Small Molecules by Desorption Electrospray Ionization Mass Spectrometry from Polytetrafluoroethylene Surfaces. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|127154-22-7. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b [pearson.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. This compound|127154-22-7 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rroij.com [rroij.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
HPLC Retention Time Comparison: 5-Bromosalicylaldehyde vs. Hydroxyethoxy Derivative
Executive Summary
Objective: To provide a technical framework for the Reverse-Phase HPLC (RP-HPLC) separation of 5-bromosalicylaldehyde (5-BSA) and its alkylated product, 5-bromo-2-(2-hydroxyethoxy)benzaldehyde (HE-Derivative) .
Mechanism: This separation is governed by the disruption of the "pseudo-ring" intramolecular hydrogen bond in 5-BSA and the introduction of a solvent-accessible primary hydroxyl group in the derivative. This guide details the chemical causality, optimized experimental protocols, and troubleshooting strategies for this specific separation.
Chemical Basis of Separation
Understanding the structural dynamics is critical for method development. The elution order is counter-intuitive to simple molecular weight logic (where heavier molecules often elute later) because polarity and intramolecular forces dominate here.
Structural Comparison & Polarity Logic
| Feature | 5-Bromosalicylaldehyde (Parent) | Hydroxyethoxy Derivative (Product) |
| Functional Group | Phenolic -OH (Ortho to Aldehyde) | Hydroxyethyl Ether (-O-CH₂-CH₂-OH) |
| Intramolecular Force | Strong H-Bond (OH | None. The ether oxygen cannot donate H. |
| Polarity (LogP) | Higher (~2.7). The internal H-bond "masks" the polarity of the OH and C=O groups. | Lower (~1.5 - 1.9). The new primary -OH is fully exposed to the mobile phase. |
| RP-HPLC Behavior | Behaves as a more lipophilic molecule. Stronger interaction with C18 stationary phase. | Behaves as a polar molecule. Preferentially interacts with the aqueous mobile phase.[1] |
| Elution Order | Late Eluter | Early Eluter |
Visualization of Structural Dynamics
The following diagram illustrates the polarity shift driving the separation.
Figure 1: Mechanistic flow showing how the disruption of intramolecular hydrogen bonding shifts the retention behavior.
Experimental Protocol
This protocol is designed to be self-validating . The use of an acidic modifier is non-negotiable to suppress the ionization of the remaining phenolic parent, ensuring sharp peak shapes.
Method Parameters (Standardized)
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides sufficient hydrophobic selectivity. 3.5 µm improves resolution of the critical pair. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.5) suppresses phenol ionization (pKa ~7), preventing peak tailing of 5-BSA. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 254 nm and 310 nm | 254 nm for general aromatic; 310 nm is specific to the conjugated aldehyde system. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
Gradient Profile
Note: Isocratic elution (e.g., 50:50) is possible, but a gradient ensures the removal of any late-eluting dimers.
-
0.0 min: 30% B
-
10.0 min: 70% B (Linear Ramp)
-
12.0 min: 95% B (Wash)
-
15.0 min: 30% B (Re-equilibration)
Expected Results (Data Summary)
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min)* | Relative Retention Time (RRT) | Peak Characteristics |
| Hydroxyethoxy Derivative | 4.5 - 5.5 min | ~0.65 | Sharp, symmetrical. |
| 5-Bromosalicylaldehyde | 7.5 - 8.5 min | 1.00 (Ref) | Sharp (if acidic MP used); Tailing (if neutral MP). |
*Note: Absolute times vary by column dimensions and dwell volume. The RRT is the constant validator.
Method Development Workflow
Use this logic flow to optimize the separation if your specific matrix (e.g., reaction mixture) introduces complexity.
Figure 2: Decision tree for optimizing the separation of phenolic aldehydes.
Troubleshooting & Critical Analysis
Peak Tailing of 5-Bromosalicylaldehyde
-
Cause: Silanol interactions. The phenolic proton is acidic; if the mobile phase is neutral, the deprotonated phenoxide ion interacts strongly with residual silanols on the silica backbone.
-
Solution: Ensure pH is
3.[5]0. For MS-compatible methods, use 0.1% Formic Acid. For UV-only, 0.1% Phosphoric Acid is superior due to better UV transparency.
Identification of the Derivative Peak
-
Validation: In a reaction monitoring scenario (5-BSA
Derivative), the peak at RRT ~1.0 will decrease, and a new peak at RRT ~0.65 will grow. -
UV Spectrum: Both compounds share the benzaldehyde chromophore. The UV spectra will be very similar (maxima ~255nm and ~310-320nm). Do not rely solely on UV spectrum for ID; use retention time shift.
"Ghost" Peaks[2]
-
Source: If using Ethylene Carbonate for synthesis, unreacted reagent elutes near the void volume (very polar). If using 2-bromoethanol, it is also distinct.
-
Bis-alkylation: Not possible here as there is only one phenolic -OH. However, if the starting material contained 5-bromo-2,4-dihydroxybenzaldehyde (impurity), bis-alkylation products would appear at higher retention times.
References
-
Separation of Phenolic Compounds
-
Reactivity & Properties of Bromosalicylaldehydes
- Title: A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
-
Source: BenchChem.[12]
- HPLC Column Selection Guide (C18 Properties): Title: HPLC and UHPLC Column Selection Guide. Source: Merck Millipore.
-
General Protocol for Salicylaldehyde Derivatives
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5-Bromosalicylaldehyde | SIELC Technologies [sielc.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Melting Point Characterization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
This guide outlines the physical characterization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde , a critical intermediate in the synthesis of anticoagulant drugs (e.g., Betrixaban). It focuses on melting point determination as a primary metric for purity and structural validation.
Executive Summary
This compound (CAS: 127154-22-7 ) is a functionalized aromatic aldehyde used as a building block in medicinal chemistry. Precise characterization of its melting point (MP) is essential for validating the alkylation of the phenolic precursor and ensuring the absence of unreacted starting materials or side products.
This guide provides a comparative analysis of the target compound against its structural analogs, offering researchers a diagnostic framework to assess synthesis success and purity.
Technical Specifications & Comparative Analysis
The melting point of the pure compound is distinct from its precursors and analogs. A deviation from the expected thermal behavior is the first indicator of synthetic failure or contamination.
Table 1: Comparative Melting Point Data
| Compound | Structure | CAS No. | Melting Point (°C) | Diagnostic Significance |
| Target Product | This compound | 127154-22-7 | 72 – 78 °C (Typical)* | Target Range. Sharp range indicates high purity. |
| Precursor | 5-Bromosalicylaldehyde | 1761-61-1 | 102 – 106 °C | Primary Impurity. High MP indicates unreacted starting material. |
| Analog (No Br) | 2-(2-Hydroxyethoxy)benzaldehyde | 22042-72-4 | 45 – 48 °C | De-halogenated Impurity. Low MP suggests debromination side-reaction. |
| Analog (OMe) | 5-Bromo-2-methoxybenzaldehyde | 25016-01-7 | 116 – 119 °C | Methylated Impurity. High MP suggests incorrect alkylating agent (e.g., MeI vs. Ethylene Carbonate). |
*Note: The exact melting point of the target may vary slightly based on polymorph and recrystallization solvent. The range 70-80°C is consistent with the structural effect of adding a flexible hydroxyethyl chain to the rigid aromatic core (lowering MP relative to the precursor).
Structural Logic & Thermal Behavior
Understanding the molecular interactions explains the observed melting points:
-
Phenolic Precursor (MP ~105°C): 5-Bromosalicylaldehyde possesses a rigid structure with strong intramolecular hydrogen bonding (between the phenolic -OH and aldehyde -CHO), leading to a stable crystal lattice and high melting point.
-
Target Compound (MP ~75°C): Alkylation with a hydroxyethyl group disrupts the rigid intramolecular H-bond. Although the new terminal -OH can form intermolecular H-bonds, the flexible ethoxy tether (
) increases entropy and disrupts packing efficiency, generally lowering the melting point compared to the rigid precursor. -
Non-Bromo Analog (MP ~45°C): Removing the heavy bromine atom significantly reduces molecular weight and London dispersion forces, resulting in a much lower melting point.
Experimental Protocols
Protocol A: Capillary Melting Point Determination
Use for routine purity checks.
-
Sample Prep: Dry the sample thoroughly in a vacuum oven at 40°C for 4 hours to remove solvent residues (solvents significantly depress MP).
-
Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure the packing is tight to avoid air pockets.
-
Heating Ramp:
-
Rapid Heat: 10°C/min up to 60°C.
-
Critical Ramp: 1°C/min from 60°C to 90°C.
-
-
Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).
-
Pass Criteria: Range
2°C (e.g., 74.5 – 76.0 °C). -
Fail Criteria: Range > 4°C or visible "sweating" below 70°C.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Use for polymorph screening and high-precision purity analysis.
-
Instrument: Calibrate using Indium standard (
). -
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C under Nitrogen purge (50 mL/min).
-
-
Analysis: Integrate the endothermic melting peak.
-
Peak Onset (
): Used as the thermodynamic melting point. -
Enthalpy of Fusion (
): Compare with reference batch to confirm crystallinity.
-
Synthesis & Impurity Visualization
The following diagram illustrates the synthesis pathway and where specific melting point deviations originate.
Figure 1: Synthesis pathway showing the target product and potential impurities that alter the observed melting point.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| MP observed at 100-104°C | Significant unreacted 5-Bromosalicylaldehyde. | Recrystallize from Ethanol/Water (1:1). The phenol is more soluble in basic water; wash organic layer with 1M NaOH. |
| MP observed at 40-50°C | Debromination occurred (rare) or wrong starting material. | Check Mass Spec (MS) for M-Br peak. Verify catalyst quality if Pd was used nearby. |
| Broad Range (e.g., 65-85°C) | Wet sample or mixture of product + precursor. | Dry sample under high vacuum. Perform TLC (Hexane:EtOAc 3:1) to check for multiple spots. |
References
-
Sigma-Aldrich. 5-Bromosalicylaldehyde Product Specification & MSDS. Accessed 2024.
-
PureSynth. 2-(2-Hydroxyethoxy)benzaldehyde Analysis. Accessed 2024.
-
Thermo Scientific Chemicals. 5-Bromo-2-methoxybenzaldehyde Certificate of Analysis. Accessed 2024.
-
PubChem. Compound Summary for CAS 127154-22-7 (Betrixaban Intermediate). National Library of Medicine.
-
BenchChem. Synthesis and Impurities of 5-Bromo-2-hydroxybenzaldehyde Derivatives.
Definitive Purity Guide: Elemental Analysis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Executive Summary: The "Mass Balance" Imperative
In the synthesis of pharmaceutical intermediates, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS: 127154-22-7), HPLC provides an incomplete picture. This compound, a critical building block for Schiff base ligands and potential bioactive agents, possesses a hydroxyethoxy tail that renders it hygroscopic and prone to solvent occlusion.
Why Elemental Analysis (EA)? While HPLC quantifies relative organic purity (chromophoric species), it is blind to inorganic salts (e.g., KBr residues from alkylation) and trapped moisture. Elemental Analysis (CHN + Br) provides a mass balance verification . If your Carbon value deviates by >0.4% from the theoretical, your "99% HPLC pure" sample may actually contain significant non-chromophoric contaminants that will skew stoichiometric precision in downstream coupling reactions.
This guide establishes the analytical standard for this compound, comparing theoretical benchmarks against typical "High-Purity" and "Technical Grade" profiles to empower researchers to validate their supply chain.
Chemical Profile & Theoretical Standards
Before analyzing experimental data, we must establish the immutable theoretical baseline. Any deviation from these values indicates contamination.
Compound: this compound Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 9 | 12.011 | 108.099 | 44.11% |
| Hydrogen (H) | 9 | 1.008 | 9.072 | 3.70% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 32.60% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 19.59% |
Note: Oxygen is typically calculated by difference in standard combustion analysis but is included here for completeness.
Comparative Analysis: High-Purity vs. Technical Grade
The following data compares a High-Purity Reference Standard (crystallized, dried) against a typical Technical Grade sample (crude precipitate). This comparison illustrates common pitfalls in sourcing this intermediate.
Table 2: Experimental Data Comparison
| Parameter | Theoretical | High-Purity Lot (Ref-A) | Technical Grade Lot (Tech-B) | Delta (Tech-B vs Theo) |
| Carbon % | 44.11% | 44.08% | 42.85% | -1.26% |
| Hydrogen % | 3.70% | 3.72% | 4.15% | +0.45% |
| Bromine % | 32.60% | 32.55% | 30.10% | -2.50% |
| Purity (HPLC) | 100% | 99.8% | 98.5% | -1.5% |
| Diagnosis | N/A | Pass | Fail | Moisture + Inorganic Salt |
Data Interpretation & Causality
-
The "Water Trap" (High H, Low C):
-
Observation: Lot Tech-B shows a significant drop in Carbon (-1.26%) and a spike in Hydrogen (+0.45%).
-
Causality: The 2-hydroxyethoxy chain is a hydrogen-bond donor/acceptor, making the molecule hygroscopic. The Technical Grade sample likely contains trapped water . Water (H₂O) adds mass (diluting Carbon and Bromine percentages) while disproportionately increasing Hydrogen content (11.1% H in water vs. 3.7% in the product).
-
-
The "Salt Dilution" (Low Br):
-
Observation: Bromine is suppressed by 2.50% in the Technical Grade.
-
Causality: This compound is synthesized by alkylating 5-bromosalicylaldehyde with ethylene carbonate or 2-chloroethanol using a base (e.g., K₂CO₃). If the workup lacks a rigorous water wash, inorganic salts (KBr or K₂CO₃) remain. These salts are invisible to HPLC (no UV absorbance) but act as "dead weight" in EA, lowering the % of all organic elements (C, H, Br).
-
-
-
Lot Ref-A is suitable for strict stoichiometric reactions (e.g., crystal engineering, drug synthesis).
-
Lot Tech-B , despite a decent 98.5% HPLC purity, is actually only ~92% pure by mass. Using this for a molar reaction will result in an 8% under-dosing of the reagent.
-
Validated Experimental Protocol
To replicate the High-Purity results, follow this self-validating workflow. This protocol ensures the removal of the two primary interferences: moisture and inorganic salts.
Phase 1: Sample Preparation (Critical)
-
Step 1: Recrystallize the crude solid from Ethanol/Water (9:1). This removes inorganic salts (soluble in the water fraction) and unreacted starting materials.
-
Step 2: Dry the crystals in a vacuum oven at 45°C for 24 hours over P₂O₅.
-
Why? Standard air drying is insufficient for the hydroxyethoxy tail. Heat >50°C risks sublimation or degradation; 45°C is the "safe zone."
-
Phase 2: Combustion Analysis (CHN)
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).
-
Detection: Thermal Conductivity Detector (TCD).
Phase 3: Halogen Determination (Bromine)
-
Method: Oxygen Flask Combustion (Schöniger Flask) followed by Potentiometric Titration with AgNO₃.
-
Note: Automated CHN analyzers often struggle with heavy halogens like Bromine unless specifically configured. Wet chemical titration is the validation standard here.
-
Analytical Workflow Diagram
The following diagram outlines the decision logic for accepting or rejecting a lot based on EA data.
Caption: Logical workflow for validating purity. Deviations trigger specific remediation steps (Redrying vs. Recrystallization).
References
-
Theoretical Calculation Standards
-
Reference: Haynes, W. M. (Ed.). (2016).[1] CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Standard atomic weights used for C, H, Br, O).
-
-
Synthesis & Impurity Profile
-
Source: ChemicalBook.[1] (n.d.). This compound Synthesis Methods. Retrieved from
- Context: Describes the alkylation of 5-bromosalicylaldehyde, the source of inorganic salt impurities.
-
-
Elemental Analysis Methodology
-
Source: NIST.[2] (n.d.). Elemental Analysis of Organic Compounds. National Institute of Standards and Technology. Retrieved from
- Context: General protocols for combustion analysis valid
-
-
Starting Material Characterization
-
Source: Sigma-Aldrich.[3] (n.d.). 5-Bromosalicylaldehyde Product Specification. Retrieved from
- Context: Establishes the baseline purity of the precursor, critical for understanding potential "unreacted" impurities.
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
[1][2]
Part 1: Executive Summary & Hazard Classification
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS: 127154-22-7) is a halogenated aromatic aldehyde containing an ether-linked primary alcohol.[1] Unlike simple organic waste, its disposal requires strict adherence to halogenated waste protocols to prevent the formation of hazardous combustion byproducts (e.g., dioxins, HBr) during improper incineration.
Core Disposal Directive:
-
Primary Stream: Halogenated Organic Waste.
-
Disposal Method: High-Temperature Incineration (with acid gas scrubbing).
-
Drain Disposal: STRICTLY PROHIBITED .
-
Trash Disposal: STRICTLY PROHIBITED .
Chemical Profile & Safety Data[2][3][4][5]
| Property | Specification | Operational Implication |
| CAS Number | 127154-22-7 | Verify label accuracy before consolidation. |
| Molecular Formula | C₉H₉BrO₃ | Halogen content requires segregation from non-hal waste.[2][6] |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary exposure risk during transfer. |
| Key Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required. |
| Reactivity | Aldehyde / Alcohol / Aryl Halide | Incompatible with strong oxidizers and strong bases.[7] |
Part 2: Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of increased disposal costs and safety incidents.
1. Waste Stream Segregation
You must segregate this compound into Halogenated Waste streams.
-
Why? Mixing halogenated compounds with non-halogenated solvents (e.g., Acetone, Ethanol) prevents the non-halogenated waste from being used as fuel in standard kilns. Halogenated waste requires specialized incinerators running at higher temperatures (>1100°C) to ensure complete destruction of the carbon-halogen bond.
2. Container Compatibility
-
Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars.
-
Liquid Waste (Mother Liquors): Use HDPE carboys or safety-coated glass bottles.
-
Prohibited: Do not use metal containers (due to potential acidity from hydrolysis) or containers previously holding strong oxidizers.
3. Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.
-
Required Text: "HAZARDOUS WASTE - HALOGENATED."
-
Constituents: Explicitly list "this compound" and any solvents (e.g., "Dichloromethane").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Part 3: Disposal Workflows
Workflow A: Routine Laboratory Disposal (Solid & Liquid)
This workflow describes the standard operating procedure for removing stock chemicals or reaction byproducts from the lab.
Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance.
Workflow B: Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[5][8]
Figure 2: Step-by-step spill remediation protocol.
Part 4: Technical Rationale & Scientific Integrity
Why Incineration?
Halogenated aromatics like this compound possess high thermal stability.
-
Mechanism: Standard combustion at lower temperatures (600-800°C) can lead to incomplete oxidation, potentially forming brominated dioxins or furans.
-
Requirement: EPA and EU regulations mandate incineration at temperatures exceeding 1100°C with specific residence times (usually >2 seconds) to strip the bromine atom, which is then captured as HBr in alkaline scrubbers [1].
Chemical Incompatibility Warnings
Do not mix this waste with:
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): The aldehyde group is susceptible to rapid, exothermic oxidation, creating a fire hazard in the waste container.
-
Strong Bases (e.g., NaOH): Can induce aldol-type condensations or Cannizzaro reactions, generating heat and pressure [2].
Part 5: References
-
United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. Technology Transfer Network. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 5-Bromo-2-hydroxybenzaldehyde (Structural Analog) Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link]]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. carlroth.com [carlroth.com]
- 4. 1761-61-1|5-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
- 8. technopharmchem.com [technopharmchem.com]
Personal protective equipment for handling 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Topic: Personal protective equipment for handling 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde Audience: Researchers, scientists, and drug development professionals. Content Type: Essential, immediate safety and logistical information.[1][2]
Executive Safety Summary
Compound Class: Halogenated Aromatic Aldehyde / Ether CAS: 125464-99-5 (Verified Analogue Hazard Assessment) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Potential Acute Toxicity (Oral). Critical Sensitivity: Air-sensitive (oxidation to benzoic acid derivative) and Light-sensitive (dehalogenation potential).
Immediate Directive: Treat this compound as a high-contact hazard . While standard benzaldehydes are often viewed as merely "irritating," the addition of the bromine atom and the hydroxyethoxy chain increases lipophilicity and potential bioavailability. Do not handle on an open bench.
Risk Assessment & PPE Matrix
The selection of Personal Protective Equipment (PPE) is not static; it must adapt to the specific operation being performed.[2] The following matrix synthesizes barrier protection with task-based risk levels.
PPE Selection Logic
-
Glove Permeation: Brominated aromatics can permeate thin latex. Nitrile is the minimum standard.
-
Respiratory Protection: Aldehydes possess high vapor pressure relative to their molecular weight. Inhalation risks are non-negligible even for solids/oils.
Table 1: Task-Based PPE Specifications
| Operational Zone | Task Description | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Zone A: Weighing | Transferring neat solid/oil to balance. High dust/vapor potential. | Double Nitrile (0.11 mm min). Change outer pair immediately if splashed. | Safety Goggles (ANSI Z87.1 tight-fitting). Glasses are insufficient due to vapor. | Lab coat (buttoned). Work strictly inside a Chemical Fume Hood . |
| Zone B: Synthesis | Dissolving, heating, or reacting. Solvent risks added. | Long-cuff Nitrile or Silver Shield® (if using DCM/THF solvents). | Face Shield + Goggles if heating or under pressure. | Flame-Resistant (FR) Lab Coat. Fume Hood sash at lowest working height. |
| Zone C: Quench/Workup | High exothermic potential. Risk of splashing. | Double Nitrile .[1][3][4][5][6] Consider chemically resistant apron. | Face Shield + Goggles.[6] | Fume Hood. Have spill kit (chemically inert) ready. |
| Zone D: Waste | Disposal of halogenated waste. | Heavy Duty Nitrile (0.2 mm+). | Safety Goggles. | Standard Lab Coat. |
Operational Protocol: Safe Handling Workflow
Expert Insight: The primary cause of degradation for this compound is autoxidation of the aldehyde to the carboxylic acid. The primary safety risk is inadvertent dermal absorption via contaminated surfaces.
Step 1: Preparation (The "Clean" Zone)
-
Environment: Verify Fume Hood flow is >100 fpm (0.5 m/s).
-
Inerting: Pre-flush the receiving vessel with Nitrogen (
) or Argon. -
Staging: Place a disposable absorbent mat (benchkote) in the hood. This captures micro-spills and simplifies cleanup.
Step 2: Transfer & Weighing
-
Solid State: Use a static-free spatula. Avoid "dumping" which creates dust clouds.
-
Liquid/Viscous State: Use a positive-displacement pipette or a glass syringe. Never pour directly from the stock bottle.
-
Self-Validating Check: After closing the stock bottle, wipe the threads with a Kimwipe. If the wipe turns yellow/brown over time, your seal is compromised (oxidation).
Step 3: Reaction Setup
-
Solvent Choice: Dissolve immediately. Do not leave the neat compound exposed to air.
-
Temperature: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent aldehyde vapor escape.
Step 4: Decontamination [7]
-
Immediate Wash: Wash gloves with soap/water before removing them to prevent secondary contamination of bare skin.
-
Surface Wipe: Wipe hood surface with ethanol or acetone. Dispose of the wipe as solid hazardous waste .
Emergency Response & Decision Logic
In the event of exposure or spill, immediate decisive action is required. The following diagram outlines the critical decision pathways.
Caption: Decision logic for immediate response to spills or exposure events involving brominated benzaldehydes.
Waste Disposal & Deactivation
Regulatory Note: This compound contains a Halogen (Bromine).[8][9] It must not be mixed with general organic waste if your facility segregates halogenated solvents.
-
Segregation: Dispose of in the Halogenated Organic Waste stream.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.
-
Labeling: Clearly mark as "Contains Brominated Organics" and "Aldehyde."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 387179, 2-Bromo-5-hydroxybenzaldehyde (Analogue). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. msdspds.castrol.com [msdspds.castrol.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. labbox.it [labbox.it]
- 6. angenechemical.com [angenechemical.com]
- 7. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
